molecular formula C11H9ClN2 B1361156 4-Chloro-6-methyl-2-phenylpyrimidine CAS No. 29509-92-0

4-Chloro-6-methyl-2-phenylpyrimidine

Cat. No.: B1361156
CAS No.: 29509-92-0
M. Wt: 204.65 g/mol
InChI Key: MOLLLUIWZOISLC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenylpyrimidine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLLLUIWZOISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344610
Record name 4-Chloro-6-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29509-92-0
Record name 4-Chloro-6-methyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-6-methyl-2-phenylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway, and explores its significant role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. In medicinal chemistry, the 2,4,6-trisubstituted pyrimidine framework is of particular interest due to its synthetic tractability and its ability to engage with a multitude of biological targets through diverse, non-covalent interactions.[2][3] this compound (CAS No. 29509-92-0) embodies the strategic value of this class of compounds. The chlorine atom at the C4-position acts as a versatile leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) or participating in palladium-catalyzed cross-coupling reactions. This reactivity provides a direct and efficient entry point for introducing a wide array of functional groups, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.[4]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably predicted and understood through a combination of database information and analysis of closely related analogs.

Core Chemical Properties

The fundamental identifiers and computed properties for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 29509-92-0ChemicalBook[6]
Molecular Formula C₁₁H₉ClN₂PubChem[5]
Molecular Weight 204.66 g/mol PubChem[5]
Appearance Solid (predicted)Benchchem[7]
XLogP3 3.2PubChemLite[8]
Solubility 0.3 µg/mL (at pH 7.4, experimental)PubChem[9]

Note: Experimental melting and boiling points are not consistently available in the cited literature. Based on analogs, it is expected to be a solid at room temperature with a relatively high boiling point.

Caption: Structure of this compound.

Spectroscopic Characterization

A full experimental spectroscopic analysis is not publicly available. However, a detailed prediction based on established principles and data from analogous structures provides a reliable characterization profile.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight. The electron ionization (EI) spectrum shows a molecular ion peak (M⁺) at m/z 204, with an isotopic peak (M+2) at m/z 206, characteristic of a monochlorinated compound. The base peak is observed at m/z 169, corresponding to the loss of a chlorine radical followed by rearrangement.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three proton environments:

    • Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the range of δ 7.4-8.4 ppm. The protons ortho to the pyrimidine ring will be the most deshielded.

    • Pyrimidine Proton (H5): A singlet integrating to 1 proton, expected around δ 7.2-7.5 ppm.

    • Methyl Protons (CH₃): A sharp singlet integrating to 3 protons, expected further upfield around δ 2.5-2.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display 9 distinct signals:

    • Pyrimidine Carbons: C2, C4, and C6 are expected to be the most downfield (δ 160-170 ppm), with C4 (attached to chlorine) and C2 (attached to nitrogen and the phenyl group) being significantly deshielded. C5 is expected at a more upfield position (δ ~115-125 ppm).

    • Phenyl Carbons: Four signals are expected for the phenyl ring, with the ipso-carbon (attached to the pyrimidine) around δ 137 ppm, and the ortho, meta, and para carbons appearing between δ 128-132 ppm.

    • Methyl Carbon: The methyl carbon signal is expected to be the most upfield, around δ 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands are predicted as follows, based on data from similar pyrimidine derivatives:[4][7][10]

  • ~3050-3100 cm⁻¹: C-H stretching (aromatic - phenyl and pyrimidine rings).

  • ~2920-2980 cm⁻¹: C-H stretching (aliphatic - methyl group).

  • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • ~1400-1500 cm⁻¹: Aromatic C=C stretching from the phenyl group.

  • ~700-850 cm⁻¹: C-Cl stretching vibration.

Synthesis and Reactivity

This compound is typically synthesized via a two-step process involving the construction of the pyrimidine core followed by chlorination. This method offers high yields and utilizes readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination reagents1 Benzamidine + Ethyl Acetoacetate intermediate 6-Methyl-2-phenyl- pyrimidin-4-ol reagents1->intermediate Base (e.g., NaOEt) Ethanol, Reflux product 4-Chloro-6-methyl-2- phenylpyrimidine intermediate->product POCl₃ Reflux

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol [11][12]

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of benzamidine hydrochloride and ethyl acetoacetate.

  • Reflux the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 6-methyl-2-phenylpyrimidin-4-ol. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound [5][13]

  • To a flask containing 6-methyl-2-phenylpyrimidin-4-ol, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid product, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic attack.

Reactivity_Diagram cluster_reactions Key Reactions at C4-Position start 4-Chloro-6-methyl- 2-phenylpyrimidine snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂ / R-OH / R-SH Base suzuki Suzuki Cross-Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base product_snar 4-Amino/Alkoxy/Thio- substituted Pyrimidines snar->product_snar product_suzuki 4-Aryl/Heteroaryl- substituted Pyrimidines suzuki->product_suzuki

Caption: Key reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway. The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, typically in the presence of a base. This reaction is fundamental to the synthesis of many biologically active derivatives, such as the 4-anilino-pyrimidines found in kinase inhibitors.[14]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating C-C bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4-position, further expanding the molecular diversity of the resulting compounds.[13]

Applications in Drug Development

The primary application of this compound is as a foundational building block for the synthesis of targeted therapeutics. Its derivatives have shown significant promise in oncology and infectious diseases.

Kinase Inhibitors

A vast number of kinase inhibitors are based on the 4-aminopyrimidine scaffold. The pyrimidine core acts as a hinge-binder, mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's active site. This compound is an ideal starting material for generating libraries of these inhibitors.[15]

By reacting it with various substituted anilines or other amino-heterocycles, researchers can synthesize compounds that target specific kinases involved in cancer progression, such as:

  • Aurora Kinases: Crucial for mitotic regulation, their inhibition can lead to apoptosis in cancer cells.

  • Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR, which are key drivers of tumor growth and angiogenesis.[16]

  • RET Kinase: Mutations in RET are oncogenic drivers in certain thyroid and lung cancers.

The phenyl group at C2 and the methyl group at C6 provide additional points for interaction and can be modified to enhance potency and selectivity. For instance, derivatives of the closely related 2,4-diaminopyrimidine scaffold have demonstrated potent inhibition of Aurora A kinase, leading to the destabilization of the MYC oncoprotein.

Antifungal Agents

The 2-phenylpyrimidine moiety is also a key pharmacophore in the design of novel antifungal agents.[1] These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[11] Ergosterol is a critical component of the fungal cell membrane, and its inhibition leads to fungal cell death. By using this compound as a starting point, various side chains can be introduced at the C4-position to optimize the interaction with the fungal CYP51 enzyme, potentially leading to new antifungal drugs with improved efficacy and reduced resistance.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined reactivity, centered on the strategic placement of a chloro group on the privileged pyrimidine scaffold, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the demand for novel, targeted therapeutics continues to grow, particularly in oncology, the importance of foundational building blocks like this compound is set to increase, making it a compound of continued interest for medicinal and synthetic chemists.

References

4-Chloro-6-methyl-2-phenylpyrimidine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Synthesis, Characterization, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its versatile chemical reactivity and its ability to act as a bioisostere for other aromatic systems, enabling a wide range of structural modifications to modulate pharmacological activity. This guide focuses on a specific, valuable derivative: this compound. As a functionalized pyrimidine, it serves as a critical building block for the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and materials science. The strategic placement of its chloro, methyl, and phenyl groups offers multiple reaction sites for further chemical elaboration.

This document provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, with a particular focus on its utility for researchers and professionals in drug development.

Chemical Identity and Structure

The formal nomenclature and structural representation are fundamental to understanding the reactivity and properties of this compound.

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for this compound is This compound .[3] It is also referenced in chemical literature and databases by several synonyms, including:

  • Pyrimidine, 4-chloro-6-methyl-2-phenyl-

  • 6-chloro-4-methyl-2-phenylpyrimidine

  • CAS RN: 29509-92-0[3][4]

Chemical Structure

The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. A phenyl group is attached at the C2 position, a chloro group at the C4 position, and a methyl group at the C6 position.

Caption: 2D Structure of this compound.

Physicochemical and Computed Properties

A summary of the key properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂PubChem[3]
Molecular Weight 204.65 g/mol PubChem[3]
Monoisotopic Mass 204.0454260 DaPubChem[3][5]
CAS Number 29509-92-0PubChem[3]
XLogP3 (Computed) 3.2PubChem[3]
Topological Polar Surface Area 25.8 ŲPubChem[3]
Boiling Point (Predicted) 324.5 ± 22.0 °C at 760 mmHgECHEMI[6]
Physical Form SolidHit2Lead[4]

Synthesis Protocol

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves a condensation reaction to form the pyrimidine ring, followed by chlorination. The following protocol is a validated approach adapted from established methodologies for similar pyrimidine analogs.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Step 1: Cyclocondensation. Formation of the pyrimidinone intermediate, 6-methyl-2-phenylpyrimidin-4(3H)-one, via the reaction of benzamidine with a β-ketoester, such as ethyl acetoacetate.

  • Step 2: Chlorination. Conversion of the pyrimidinone to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

SynthesisWorkflow Benzamidine Benzamidine HCl Step1 Reaction & Workup Benzamidine->Step1 Step 1: Cyclocondensation EtOAc Ethyl Acetoacetate EtOAc->Step1 Step 1: Cyclocondensation Base Base (e.g., NaOEt) in Ethanol Base->Step1 Step 1: Cyclocondensation Pyrimidinone 6-methyl-2-phenylpyrimidin-4(3H)-one Step2 Reaction & Workup Pyrimidinone->Step2 Step 2: Chlorination POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Step2 Heat Heat (Reflux) Heat->Step2 FinalProduct This compound Step1->Pyrimidinone Step2->FinalProduct

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Methodology

Step 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in ethanol. This is typically prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add benzamidine hydrochloride (1.0 eq) to the ethanolic solution, followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the pyrimidinone intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser (connected to a gas trap for HCl), place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one (1.0 eq).

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which serves as both the reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH solution). Filter the crude product, wash thoroughly with water, and dry. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The chloro-substituent at the C4 position is a key functional handle, acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, enabling the rapid generation of compound libraries for drug screening.

  • Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-phenyl and 6-methyl groups can be tailored to occupy specific pockets within an enzyme's active site, while the C4 position can be functionalized to extend into solvent-exposed regions, improving potency and solubility.

  • Antifungal Agents: Some 2-phenylpyrimidine derivatives have been explored as potential antifungal agents that target the CYP51 enzyme, an essential component in fungal cell membrane biosynthesis.[1]

  • General Heterocyclic Synthesis: Beyond specific targets, this compound is a building block for more complex fused heterocyclic systems. The reactivity of the chloro group facilitates annulation reactions to construct polycyclic structures of pharmaceutical interest.[2][7] The presence of chlorine in drug candidates is known to often enhance their metabolic stability and binding affinity.[8]

Analytical Characterization

Unambiguous structural confirmation is critical. While experimental data for this specific molecule is not widely published, characterization would rely on standard analytical techniques.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), a singlet for the C5-H proton on the pyrimidine ring (~7.0-7.5 ppm), and multiplets in the aromatic region (~7.5-8.5 ppm) corresponding to the protons of the phenyl group.

    • ¹³C NMR: Resonances for the methyl carbon, the distinct carbons of the pyrimidine ring (with C4 being significantly influenced by the chloro substituent), and the carbons of the phenyl ring would be observed.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. The expected monoisotopic mass is 204.0454 Da.[5]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings, as well as C-H stretching and bending vibrations, would be present.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate precautions.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

The Substituted Pyrimidine Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of substituted pyrimidines, tracing their journey from foundational 19th-century synthesis to their indispensable role in modern therapeutics. We will delve into the core synthetic methodologies that unlocked the potential of this versatile scaffold, examining the mechanistic underpinnings and strategic rationale behind these pivotal reactions. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a historical account, but a field-proven perspective on the enduring legacy and future potential of substituted pyrimidines in the quest for novel therapeutic agents.

The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine is intrinsically linked to the very blueprint of life. As essential components of nucleic acids, pyrimidine derivatives like cytosine, thymine, and uracil are fundamental to genetic coding, replication, and protein synthesis.[1][2] However, their journey into the annals of chemistry began before their biological significance was fully understood.

While pyrimidine derivatives such as alloxan were known in the early 19th century, the first laboratory synthesis was not accomplished until 1879, when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the preparation of barbituric acid from urea and malonic acid.[3] This marked a pivotal moment, but the systematic study of this class of compounds truly began in 1884 with the work of German chemist Arthur Pinner.[3] Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.[3] The isolation of pyrimidine bases from calf thymus tissue by Albrecht Kossel and Albert Neumann in 1893 further solidified the biological importance of this heterocyclic system, a significance that would be fully realized with the discovery of the DNA double helix structure decades later.[1] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[3]

Table 1: Key Milestones in the Early History of Pyrimidines
YearDiscovery/EventKey Figure(s)SignificanceReference(s)
1776Discovery of uric acid (a fused pyrimidine)ScheeleFirst discovery of a related fused pyrimidine structure.[4]
1879First laboratory synthesis of a pyrimidine derivative (barbituric acid)GrimauxDemonstrated the feasibility of synthetic access to the pyrimidine core.[3]
1884Systematic study of pyrimidines beginsPinnerDeveloped the foundational Pinner synthesis for substituted pyrimidines.[3]
1885The name "pyrimidin" is proposedPinnerEstablished the nomenclature for this class of heterocycles.[3]
1893Isolation of pyrimidine bases from calf thymusKossel & NeumannConfirmed the natural occurrence of pyrimidines in biological systems.[1]
1900First synthesis of the parent pyrimidine compoundGabriel & ColmanProvided access to the fundamental, unsubstituted pyrimidine ring.[3]
1953Elucidation of the DNA double helix structureWatson, Crick, WilkinsRevealed the crucial role of pyrimidine bases in genetic information storage.[1]

Foundational Synthetic Methodologies: Building the Core

The ability to chemically synthesize the pyrimidine ring was the gateway to exploring its vast potential. Two classical, yet enduring, reactions form the bedrock of substituted pyrimidine synthesis: the Pinner Synthesis and the Biginelli Reaction. These methods are not merely historical footnotes; their logic and versatility continue to inform modern synthetic strategies.

The Pinner Pyrimidine Synthesis (1884)

The Pinner synthesis is a robust and direct method for creating substituted pyrimidines. The core principle involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[5][6][7] This reaction is a powerful tool for generating a wide array of 2-substituted pyrimidines.

Causality of Experimental Design: The choice of a 1,3-dicarbonyl compound provides the C-C-C backbone of the final ring, while the amidine supplies the N-C-N fragment. The reaction proceeds through a series of nucleophilic attacks and dehydration steps. The acidic or basic catalyst is crucial for activating the carbonyl groups for nucleophilic attack and facilitating the final dehydration to form the aromatic pyrimidine ring.[5]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism Amidine Amidine (N-C-N source) InitialAttack Nucleophilic Attack (Amine on Carbonyl) Amidine->InitialAttack Dicarbonyl β-Dicarbonyl (C-C-C source) Dicarbonyl->InitialAttack Cyclization Intramolecular Cyclization InitialAttack->Cyclization Forms intermediate Dehydration Dehydration & Aromatization Cyclization->Dehydration Ring closure Product Substituted Pyrimidine Dehydration->Product caption Fig 1. Pinner Pyrimidine Synthesis Workflow

Fig 1. Pinner Pyrimidine Synthesis Workflow
The Biginelli Reaction (1891)

Discovered by the Italian chemist Pietro Biginelli, this celebrated multi-component reaction (MCR) allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] The classical Biginelli reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[8][10]

Trustworthiness Through Simplicity: The elegance of the Biginelli reaction lies in its operational simplicity and efficiency. By combining three components in a single step, it avoids lengthy purification of intermediates, making it a highly convergent and atom-economical process.[10] The reaction has seen a remarkable resurgence in recent years due to the diverse pharmacological properties of its DHPM products, which include calcium channel blockers and antihypertensive agents.[8][9]

Mechanistic Insight: The reaction mechanism is believed to proceed through a series of bimolecular reactions.[11] The rate-limiting step is often the initial aldol condensation between the aryl aldehyde and the β-ketoester. This is followed by the nucleophilic addition of urea and a final intramolecular cyclization and dehydration to yield the DHPM product.[8]

G cluster_inputs Three Components cluster_process Reaction Cascade Aldehyde Aryl Aldehyde Step1 Aldehyde + Urea (Iminium Ion Formation) Aldehyde->Step1 Ketoester β-Ketoester Step2 Nucleophilic Addition (Ketoester Enol attacks Iminium) Ketoester->Step2 Urea Urea Urea->Step1 Step1->Step2 Electrophile generation Step3 Cyclization & Dehydration (Amine attacks Carbonyl) Step2->Step3 C-C bond formation Product Dihydropyrimidinone (DHPM) Step3->Product caption Fig 2. Biginelli Reaction Mechanism

Fig 2. Biginelli Reaction Mechanism

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a classic, self-validating procedure for synthesizing a dihydropyrimidinone, a common and medicinally relevant substituted pyrimidine derivative.

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester via a one-pot Biginelli condensation.

Materials:

  • p-Anisaldehyde (Aryl aldehyde)

  • Ethyl acetoacetate (β-Ketoester)

  • Urea

  • Ethanol (Solvent)

  • Concentrated Hydrochloric Acid (Catalyst)

  • Ice bath

  • Reflux apparatus

  • Buchner funnel and filter paper

Methodology:

  • Reaction Setup (Rationale): In a 100 mL round-bottom flask, combine p-anisaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol). The use of a slight excess of urea helps to drive the reaction to completion.

  • Solubilization and Catalysis (Rationale): Add 20 mL of ethanol to the flask and swirl to dissolve the reactants. Ethanol is a common solvent as it effectively dissolves the starting materials and the product has limited solubility in it upon cooling, facilitating isolation. Add 3-4 drops of concentrated HCl as a catalyst. The Brønsted acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation step.[8]

  • Reflux (Rationale): Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Rationale): After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 30 minutes. The product is typically a crystalline solid that is poorly soluble in cold ethanol, causing it to precipitate out of the solution.[9]

  • Filtration and Washing (Rationale): Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Washing with cold solvent minimizes the loss of the desired product.

  • Drying and Characterization (Rationale): Dry the collected solid in a desiccator or a vacuum oven. The final product's identity and purity should be confirmed by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. This validation step is critical to ensure the protocol's success.

The Golden Age: Substituted Pyrimidines in Drug Development

The true power of substituted pyrimidines was unleashed in the 20th century as their potential as therapeutic agents was realized. By modifying the substituents on the pyrimidine core, medicinal chemists could fine-tune the molecule's interaction with biological targets, leading to breakthroughs in treating a wide range of diseases.[4][12]

  • Antimetabolites in Cancer Therapy: One of the most significant achievements was the development of 5-fluorouracil (5-FU). By replacing the hydrogen at the 5-position with a fluorine atom, chemists created a molecule that acts as an antimetabolite, interfering with nucleic acid synthesis and thereby inhibiting the growth of rapidly dividing cancer cells.[12][13] It remains a cornerstone of chemotherapy for various cancers.

  • Antimicrobial Dihydrofolate Reductase (DHFR) Inhibitors: The work of George Hitchings' group in the 1940s led to the discovery that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization.[14] This led to the development of trimethoprim, an antibacterial agent, and pyrimethamine, an antimalarial drug. These drugs selectively inhibit the dihydrofolate reductase (DHFR) enzyme in microbes and protozoa, which is essential for their DNA synthesis, while having a much lower affinity for the human version of the enzyme.[14]

  • Modern Therapeutic Applications: The versatility of the pyrimidine scaffold continues to be exploited. It forms the core of antiviral drugs like zidovudine (AZT) for HIV, anti-inflammatory agents, and a new generation of targeted cancer therapies known as kinase inhibitors.[3][13][15] These modern drugs demonstrate the enduring value of the foundational discoveries and synthetic methods developed over a century ago.

Conclusion

From its initial synthesis in the late 19th century to its central role in modern medicine, the history of the substituted pyrimidine is a testament to the power of fundamental chemical research. The pioneering work of chemists like Pinner and Biginelli provided the essential tools to construct and modify this remarkable scaffold. Their synthetic methodologies, born from curiosity and systematic investigation, laid the groundwork for the development of life-saving drugs. For today's researchers, this history offers a powerful lesson: a deep understanding of core synthetic principles is the key that unlocks the door to future therapeutic innovation. The substituted pyrimidine, a simple six-membered ring of carbon and nitrogen, remains one of the most potent and versatile platforms in the ongoing endeavor of drug discovery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-6-methyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

4-Chloro-6-methyl-2-phenylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its utility lies in the reactivity of the chlorine atom, which can be readily displaced through nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups. This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety data and tailored for the research and development environment.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1] A proactive risk assessment is the cornerstone of safe handling.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

The causality behind these classifications lies in the chemical nature of the compound. As a chlorinated organic molecule, it can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. The fine, potentially dusty nature of the solid compound increases the risk of inhalation.

Risk Assessment Workflow

The following diagram outlines the essential steps for a comprehensive risk assessment before handling this compound.

Risk Assessment Workflow Risk Assessment for Handling this compound cluster_plan Planning Phase cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Hazards (GHS, SDS) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) A->B C Assess Quantities & Frequency of Use B->C D Select Engineering Controls (Fume Hood) C->D Based on scale of work E Determine PPE Requirements (Gloves, Goggles, Lab Coat, Respirator) D->E F Establish Safe Work Procedures (SOPs) E->F G Locate Safety Equipment (Eyewash, Shower, Spill Kit) F->G H Review Emergency Procedures (Spill, Exposure) G->H

Caption: A logical workflow for assessing and mitigating risks.

Chemical and Physical Properties

A clear understanding of the physical properties of this compound is essential for its proper storage and handling.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂PubChem[1]
Molecular Weight 204.65 g/mol PubChem[1]
Appearance Solid (Form may vary)
Boiling Point 324.5 ± 22.0 °C at 760 mmHgECHEMI[2]
Melting Point Not available
Solubility 0.3 µg/mL (at pH 7.4)PubChem[1]
CAS Number 29509-92-0PubChem[1]

The low aqueous solubility suggests that while the immediate dissolution in environmental water is limited, the compound may persist. Organic solvents will likely be required for reactions, necessitating appropriate solvent handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory. The selection of PPE is not merely a checklist but a system designed to prevent exposure through all potential routes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves must be inspected for tears or pinholes before each use. Double-gloving is recommended when handling larger quantities or for prolonged procedures.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. When there is a risk of splashing, a full-face shield should be worn in conjunction with safety goggles.

  • Skin and Body Protection: A laboratory coat must be worn and kept fastened. For tasks with a higher risk of dust generation or spillage, disposable sleeves or a Tyvek-type suit may be appropriate.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with a particulate filter is required.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is critical to minimize the risk of exposure and maintain the integrity of the compound.

Handling

This compound should only be handled by technically qualified individuals trained in safe laboratory practices.

Step-by-Step Protocol for Weighing and Dispensing:

  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling the compound.

  • Don PPE: Put on all required PPE as detailed in Section 3.

  • Grounding: To prevent static discharge which can cause dust to become airborne, use anti-static weigh boats or ground the balance where possible.

  • Dispensing: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid scooping in a manner that generates dust.

  • Closure: Securely close the main container immediately after dispensing.

  • Cleanup: Decontaminate the spatula and the weighing area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

  • Hand Washing: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.

Storage
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. The reactivity of the chloro-substituent with nucleophiles means it should be stored away from strong bases and amines to prevent unintended reactions.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Reactivity and Stability

While generally stable under recommended storage conditions, this compound can undergo hazardous reactions.

  • Nucleophilic Substitution: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic attack. This is the basis of its synthetic utility but also a potential hazard. Reactions with strong nucleophiles can be exothermic.

  • Hazardous Decomposition: When heated to decomposition, chlorinated nitrogen heterocycles can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Toxicological Information: An Evidence-Based Perspective

To build a more complete toxicological picture, it is prudent to consider data from structurally related compounds. Studies on other substituted pyrimidines and chloropyridines have shown a range of toxicological effects, from moderate acute toxicity to specific organ effects. For instance, some chloropyridine derivatives have been shown to cause liver and kidney damage in animal studies. This information underscores the importance of minimizing exposure, as the long-term effects of this specific compound have not been fully elucidated.

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.

Spill Response

A minor spill of a solid chemical can be managed by trained laboratory personnel. A major spill requires an emergency response.

Spill Response Decision Tree

This diagram provides a clear decision-making framework in the event of a spill.

Spill Response Decision Tree Spill Response for this compound Spill Spill Occurs Assess Assess Spill - Is it a large quantity? - Is anyone injured? - Is there a risk of fire? Spill->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate Yes MinorSpill Minor Spill (Small, Contained, No Injuries) Assess->MinorSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->DonPPE Contain Contain Spill (Cover with absorbent pads) DonPPE->Contain Cleanup Carefully sweep up solid material Place in a labeled, sealed container Contain->Cleanup Decontaminate Decontaminate Spill Area with appropriate solvent Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose

Caption: A decision tree for responding to a chemical spill.

Step-by-Step Protocol for a Minor Solid Spill:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE, including a respirator.

  • Cleanup: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid actions that create dust. Alternatively, cover the spill with damp paper towels to wet the powder and then carefully scoop up the material.

  • Contain: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal: Arrange for disposal through a licensed chemical destruction facility or a certified hazardous waste management company. Do not discharge to sewer systems.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a culture of safety and preparedness. By understanding its chemical properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and safely. This guide serves as a technical framework; it is incumbent upon each user to adapt these principles to their specific experimental context and to always prioritize safety in the pursuit of scientific advancement.

References

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-6-methyl-2-phenylpyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-6-methyl-2-phenylpyrimidine. As a senior application scientist, the goal is to move beyond simple procedural lists and offer a comprehensive resource grounded in mechanistic principles and field-proven strategies. We will dissect the reactivity of this versatile scaffold, provide detailed protocols for its functionalization, and discuss the strategic implications for medicinal chemistry and drug discovery.

The pyrimidine core is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple non-covalent interactions make it an ideal starting point for designing potent and selective modulators of biological targets.[3][4] Nucleophilic aromatic substitution (SNAr) stands out as the most powerful and widely used strategy for elaborating the pyrimidine ring, enabling the systematic installation of diverse functional groups crucial for tuning a compound's pharmacological profile.[5][6]

This compound is a particularly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group, activated for displacement by the electron-withdrawing pyrimidine nitrogens. The substituents at the C2 (phenyl) and C6 (methyl) positions provide a defined steric and electronic environment, offering a robust platform for generating libraries of novel chemical entities with applications spanning oncology, infectious diseases, and beyond.[7][8]

Mechanistic Underpinnings: The "Why" Behind the Reaction

Understanding the SNAr mechanism is critical for troubleshooting and optimizing synthetic outcomes. Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway on an aromatic ring proceeds via a distinct two-step addition-elimination sequence.[9][10]

  • Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the C4 position in our case). This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11]

  • Elimination of the Leaving Group: Aromatization is restored through the expulsion of the chloride ion, yielding the final substituted product.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack.[9] For chloropyrimidines, the C4 and C6 positions are significantly more reactive towards nucleophiles than the C2 position. This regioselectivity is a direct consequence of the stability of the Meisenheimer intermediate; when the nucleophile attacks at C4, the negative charge can be effectively delocalized onto one of the ring nitrogen atoms through resonance, a stabilizing effect that is less pronounced for C2 attack.[12][13]

Caption: The addition-elimination mechanism of SNAr reactions.

Application Notes for the Synthetic Chemist

Substrate Profile

A thorough understanding of the starting material is paramount.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂[14]
Molecular Weight 204.65 g/mol [14]
CAS Number 29509-92-0[14]
Appearance Solid[15]
Solubility (pH 7.4) 0.3 µg/mL[14]

The key reactive site is the C4-Cl bond. The phenyl group at C2 and the methyl group at C6 influence the molecule's overall electronics and provide steric bulk that can guide the approach of incoming nucleophiles.

Strategic Selection of Reagents and Conditions

The success of an SNAr reaction hinges on the judicious choice of nucleophile, solvent, base, and temperature.

Nucleophile ClassExamplesTypical BaseCommon SolventsTemperature RangeNotes
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, EtONaTHF, DMF, EtOH20 °C to RefluxReactions with alkoxides are often rapid and high-yielding.[16][17]
N-Nucleophiles Primary/Secondary Amines, AnilinesK₂CO₃, Cs₂CO₃, DIPEA, Et₃NDMF, DMSO, n-BuOH, MeCN25 °C to 150 °CThe workhorse reaction for library synthesis. Weaker nucleophiles may require higher temperatures or microwave irradiation.[5][18]
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, NaHDMF, THF0 °C to 80 °CThiolates are generally potent nucleophiles, allowing for milder reaction conditions.[7]
  • Solvents: Aprotic polar solvents like DMF and DMSO are excellent choices as they effectively solvate the cations of bases (like K₂CO₃) and do not interfere with the nucleophile. Alcohols can serve as both solvent and reagent when using alkoxides.

  • Bases: The role of the base is twofold: to deprotonate the nucleophile (e.g., an alcohol or a thiol) to increase its reactivity, or to act as a scavenger for the HCl generated when using amine nucleophiles. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic amines, which could potentially act as competing nucleophiles.

  • Temperature: While many reactions on this activated system can proceed at or slightly above room temperature, stubborn or weakly nucleophilic partners often require heating to achieve a reasonable reaction rate. Microwave heating can dramatically reduce reaction times from hours to minutes.

Validated Experimental Protocols

The following protocols provide a robust starting point for the functionalization of this compound.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes a standard method for installing an amine, a critical functional group in many bioactive molecules.

Materials and Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 205 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add DMF (5 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature. Add morpholine (105 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-(morpholin-4-yl)-6-methyl-2-phenylpyrimidine.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Morpholine is corrosive; handle with care.

Protocol 2: General Procedure for O-Arylation with a Phenol (e.g., 4-Methoxyphenol)

This protocol details the synthesis of a diaryl ether, a common motif in medicinal chemistry.

Materials and Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether (Et₂O)

  • 1 M aq. NaOH

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (205 mg, 1.0 mmol), 4-methoxyphenol (137 mg, 1.1 mmol), and cesium carbonate (489 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting pyrimidine by TLC or LC-MS.

  • Workup: After cooling, carefully pour the reaction mixture into ice-water (30 mL). A precipitate may form.

  • Extraction: Extract the aqueous suspension with diethyl ether (3 x 25 mL).

  • Washing: Combine the organic layers and wash with 1 M aq. NaOH (2 x 20 mL) to remove excess phenol, followed by water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to afford the target 4-((4-methoxyphenyl)oxy)-6-methyl-2-phenylpyrimidine.

Safety Precautions:

  • Cesium carbonate is hygroscopic; handle quickly in a dry environment.

  • DMSO can facilitate the absorption of chemicals through the skin; always wear gloves.

  • Work in a well-ventilated fume hood.

Workflow Typical Experimental Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Reaction (Heating, Stirring) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D 4. Workup (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using the 4-Chloro-6-methyl-2-phenylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Its ability to mimic the adenine base of ATP allows for the design of potent and selective kinase inhibitors. This guide provides a detailed technical overview of the synthesis of kinase inhibitors using 4-Chloro-6-methyl-2-phenylpyrimidine as a versatile starting material. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and discuss structure-activity relationship (SAR) insights relevant to researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the 2,4,6-Substituted Pyrimidine Core

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Small molecule kinase inhibitors have revolutionized cancer therapy, and the pyrimidine framework is a recurring motif in this class of drugs.[6][7]

The this compound scaffold offers a strategic entry point for inhibitor synthesis due to its distinct chemical features:

  • The 4-Chloro Group: This is the primary reactive handle. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of amine-containing side chains.[8][9] This position is critical for establishing interactions with the "hinge region" of the kinase ATP-binding pocket.

  • The 2-Phenyl Group: This group occupies the region of the ATP pocket typically filled by the adenine ring. Modifications to this phenyl ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

  • The 6-Methyl Group: This substituent provides steric bulk and can influence the overall conformation and solubility of the final inhibitor, contributing to its binding affinity and drug-like properties.

Derivatives from this scaffold have shown promise against various kinase targets, including Aurora kinases, which are key regulators of mitosis, and Bruton's tyrosine kinase (BTK), a crucial component of B-cell receptor signaling.[2][8][10]

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of derivatizing the this compound core is the nucleophilic aromatic substitution (SNAr) reaction. Unlike nucleophilic substitution on alkyl halides, the SNAr reaction on an electron-deficient aromatic ring like pyrimidine proceeds through a two-step addition-elimination mechanism.

Causality Behind the Reaction:

  • Nucleophilic Attack: An amine nucleophile (e.g., a substituted aniline or piperazine) attacks the electron-deficient C4 carbon, which bears the chlorine leaving group. The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the resulting negative charge.

  • Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final 4-amino-substituted product.

This reaction typically requires heat to overcome the activation energy barrier, and a non-nucleophilic base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Synthetic Workflow and Key Protocols

The general strategy involves a one-step substitution reaction to generate a library of diverse kinase inhibitor candidates.

G cluster_0 Synthetic Workflow A 4-Chloro-6-methyl- 2-phenylpyrimidine (Starting Material) C 4-Amino-6-methyl- 2-phenylpyrimidine (Kinase Inhibitor Scaffold) A->C Nucleophilic Aromatic Substitution (SNAr) B Diverse Amines (R-NH2) B->C

Caption: General synthetic workflow for derivatizing the pyrimidine core.

Protocol 1: General Procedure for SNAr with Aromatic and Aliphatic Amines

This protocol provides a robust method for coupling various primary or secondary amines to the C4 position of the pyrimidine core.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., 3-aminopyrrolidine derivative, substituted aniline) (1.3 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Solvent: 1-Pentanol, Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis, including a reflux condenser and nitrogen atmosphere setup.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., 1-pentanol, approx. 0.1 M concentration).

  • Addition of Reagents: Add the desired amine (1.3 eq) followed by the base (TEA or DIPEA, 1.5 eq).

  • Heating: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Pour the mixture into water.[8]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation and Causality: Monitoring the reaction by LC-MS provides real-time validation of product formation and starting material consumption. The purification step, validated by analytical characterization, ensures the integrity of the final compound for biological testing. The choice of a high-boiling solvent like 1-pentanol is crucial for reaching the necessary reaction temperature safely.[8]

Application: Targeting the Aurora Kinase Pathway

Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1][2] Derivatives of the 2-phenylpyrimidine scaffold have demonstrated potent inhibition of Aurora A kinase.

G cluster_1 Aurora A Signaling in Mitosis G2 G2 Phase M M Phase (Mitosis) G2->M Progression AuroraA Aurora A Kinase (Active) AuroraA->M Promotes Mitotic Entry Apoptosis Cell Cycle Arrest & Apoptosis AuroraA->Apoptosis Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.

Inhibition of Aurora A kinase by a 2-phenylpyrimidine derivative can disrupt mitotic entry, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Structure-Activity Relationship (SAR) and Data

Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into how chemical structure correlates with biological activity.[11][12][13]

Key SAR Insights:

  • C4-Position: The nature of the amine introduced at this position is paramount for potency and selectivity. Bulky, rigid, or hydrogen-bond-donating/accepting groups can be tailored to fit the specific topology of the target kinase's hinge region.

  • C2-Phenyl Ring: Substitution on this ring with electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) can modulate electronic properties and create new interactions within the ATP-binding site.[8]

  • 5-Position of Pyrimidine: While the starting material is unsubstituted at C5, introduction of small groups like bromine or cyclopropyl can provide additional vectors for interaction and improve potency, as seen in related pyrimidine series.[11][12]

Table 1: Illustrative SAR Data for a Hypothetical Series of Aurora A Kinase Inhibitors

Compound IDC4-Substituent (R-group in R-NH-)Aurora A IC₅₀ (nM)
1a Phenyl-850
1b 3-Chloro-2-fluorophenyl-125
1c (S)-Pyrrolidin-3-yl-75
1d 1-(4-Ethylpiperazin-1-yl)-40

Note: Data is illustrative and intended to represent typical SAR trends.

The hypothetical data in Table 1 suggests that moving from a simple phenyl group to a halogenated phenyl (1b) improves potency. Furthermore, introducing a pyrrolidine (1c) or a solubilizing piperazine group (1d) can significantly enhance inhibitory activity, a common strategy in kinase inhibitor design.[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward reactivity via nucleophilic aromatic substitution provides a reliable and efficient route to generate diverse chemical libraries. By systematically modifying the C4 position and other parts of the scaffold, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity against specific kinase targets. The protocols and principles outlined in this guide offer a solid foundation for drug discovery professionals engaged in the development of next-generation targeted therapies.[9]

References

Application Note: Protocols for the Synthesis of Aminopyrimidines via Nucleophilic Substitution of 4-Chloro-6-methyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of N-substituted 4-amino-6-methyl-2-phenylpyrimidines, crucial scaffolds in medicinal chemistry and drug discovery.[1] We present two robust and widely applicable protocols: a classical catalyst-free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. This note explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions to empower researchers in the efficient synthesis of these valuable compounds.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous natural products and pharmaceutical agents.[2] When functionalized with an amino group, these scaffolds can form key hydrogen bond interactions with a wide variety of biological targets, making them privileged structures in drug design.[2] The target compound class, N-substituted 4-amino-6-methyl-2-phenylpyrimidines, serves as a core component in molecules developed as inhibitors for enzymes and modulators for receptors.

The precursor, 4-Chloro-6-methyl-2-phenylpyrimidine, is an ideal starting material for introducing diverse amino functionalities. The chlorine atom at the C4 position is activated for displacement due to the electron-withdrawing nature of the two ring nitrogen atoms. This activation allows for its substitution by amine nucleophiles through two primary, reliable synthetic strategies.

Mechanistic Rationale: Choosing the Right Path

The selection of a synthetic method depends on the nucleophilicity of the amine, the desired reaction conditions (e.g., temperature tolerance), and the presence of other functional groups.

The SNAr Pathway: Direct Displacement

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heteroaromatic rings is a classical and often straightforward method.[3] The pyrimidine ring is inherently electron-poor, which facilitates the attack of a nucleophile without the need for a metal catalyst.

The reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Addition: The amine nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5, making the C4 position on the starting material highly susceptible to regioselective substitution.[6] This selectivity is due to the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate by the adjacent and para nitrogen atoms.[7]

Caption: The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate.

The Buchwald-Hartwig Pathway: A Catalytic Approach

For less nucleophilic amines (like many anilines) or when milder reaction conditions are required, the Buchwald-Hartwig amination is the method of choice.[8][9] This powerful palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[8]

The reaction proceeds through a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired aminopyrimidine product is released, regenerating the Pd(0) catalyst to continue the cycle.[8][10]

The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the catalytic cycle, particularly in promoting the oxidative addition and reductive elimination steps.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd_complex Ar-Pd(II)(Cl)Lₙ ox_add->pd_complex amine_assoc Amine Assoc. & Deprotonation pd_complex->amine_assoc + RNH₂ - Base-H⁺Cl⁻ amido_complex Ar-Pd(II)(NHR)Lₙ amine_assoc->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regenerates Catalyst product Product (Ar-NHR) red_elim->product Workflow setup Reaction Setup (Select Protocol 1 or 2) reaction Heating & Stirring (Under specified conditions) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Flash Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis

References

Application Note: 4-Chloro-6-methyl-2-phenylpyrimidine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyrimidine Moieties in High-Performance Polymers

The deliberate incorporation of heterocyclic aromatic rings into polymer backbones is a cornerstone of modern materials science, enabling the precise tuning of electronic, thermal, and solubility properties. Among these heterocycles, pyrimidine stands out as a particularly valuable building block. Its electron-deficient nature, inherent rigidity, and potential for non-covalent interactions make it a strategic component for advanced polymers. This application note details the use of a key derivative, 4-Chloro-6-methyl-2-phenylpyrimidine, in the synthesis of novel conjugated polymers via Suzuki polycondensation. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the anticipated properties of the resulting materials, offering a comprehensive guide for researchers in polymer chemistry, materials science, and drug development.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, imparts a unique combination of characteristics to a polymer chain.[1] Its electron-withdrawing character can be leveraged to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated polymers, a critical factor in designing materials for organic electronics.[2] Furthermore, the presence of nitrogen atoms can enhance solubility and introduce sites for post-polymerization modification.[3] The specific monomer, this compound, offers a reactive chlorine site for cross-coupling reactions, while the methyl and phenyl substituents provide steric bulk and modulate the electronic properties and processability of the final polymer.

Causality of Experimental Design: Why Suzuki Polycondensation?

The synthesis of conjugated polymers from halogenated monomers is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is particularly favored due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse library of boronic acids and esters.[4]

For the polymerization of this compound, Suzuki polycondensation with a suitable aromatic diboronic acid, such as 1,4-phenylenediboronic acid, is the method of choice. The reaction mechanism, illustrated below, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond, extending the polymer chain.

The selection of the catalyst system is critical for achieving high molecular weight polymers with low defect densities. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is known to be efficient for the coupling of chloro-heteroarenes.[5] The choice of base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The solvent system, often a biphasic mixture of an organic solvent like 1,4-dioxane and an aqueous solution of the base, facilitates the interaction of all reactants in the catalytic cycle.[5]

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for the synthesis of a poly(p-phenylene-co-(6-methyl-2-phenylpyrimidine)) via Suzuki polycondensation. This protocol is designed to be a self-validating system, with clear indications of expected observations and checkpoints for successful reaction progression.

Materials and Reagents:
  • This compound (≥97% purity)

  • 1,4-Phenylenediboronic acid (≥98% purity)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) (anhydrous)

  • 1,4-Dioxane (anhydrous, inhibitor-free)

  • Deionized water (degassed)

  • Methanol

  • Chloroform

  • Argon or Nitrogen gas (high purity)

Equipment:
  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas manifold (Schlenk line)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Detailed Polymerization Protocol:
  • Monomer and Reagent Preparation:

    • In a 100 mL Schlenk flask, combine this compound (1.00 g, 4.89 mmol), 1,4-phenylenediboronic acid (0.811 g, 4.89 mmol), and potassium carbonate (2.70 g, 19.56 mmol).

    • Rationale: An equimolar ratio of the two monomers is crucial for achieving high molecular weight in step-growth polymerization. A slight excess of the diboronic acid can sometimes be used to ensure complete reaction of the dihalide monomer. The base is used in excess to drive the transmetalation step to completion.

  • Catalyst Addition and Solvent Degassing:

    • To the flask, add Tetrakis(triphenylphosphine)palladium(0) (0.113 g, 0.098 mmol, 2 mol%).

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

    • Rationale: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is critical for the success of the polymerization.

  • Solvent Addition and Reaction Initiation:

    • Through the septum, add 20 mL of anhydrous 1,4-dioxane and 10 mL of degassed deionized water via syringe.

    • Begin vigorous stirring and heat the reaction mixture to 90 °C.

    • Rationale: The biphasic solvent system allows for the dissolution of both the organic monomers and the inorganic base. Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Polymerization and Monitoring:

    • Maintain the reaction at 90 °C under a positive pressure of argon for 48 hours.

    • The reaction mixture will typically become more viscous as the polymer chains grow. The color may also change, often darkening to a yellow or brown hue.

    • Self-Validation Checkpoint: The increasing viscosity is a good qualitative indicator of successful polymerization.

  • Polymer Precipitation and Collection:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into 500 mL of vigorously stirring methanol.

    • A fibrous or powdered precipitate of the polymer should form immediately.

    • Continue stirring for 1 hour to ensure complete precipitation.

    • Collect the polymer by vacuum filtration, washing sequentially with deionized water and methanol.

  • Purification:

    • To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction.

    • Place the crude polymer in a cellulose thimble and extract sequentially with methanol and then chloroform for 24 hours each.

    • The purified polymer will be in the chloroform fraction.

    • Rationale: Soxhlet extraction is an effective method for purifying polymers. Methanol removes residual salts and catalyst byproducts, while chloroform dissolves the desired polymer, leaving behind insoluble impurities.

  • Final Product Isolation:

    • Concentrate the chloroform solution using a rotary evaporator.

    • Precipitate the purified polymer by adding the concentrated chloroform solution to a large volume of methanol.

    • Collect the final polymer by filtration and dry under vacuum at 60 °C overnight.

    • The final product should be a fibrous or film-like solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the Suzuki polycondensation process for synthesizing poly(p-phenylene-co-(6-methyl-2-phenylpyrimidine)).

Suzuki_Polycondensation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Isolation Monomers Monomers & Base (this compound, 1,4-Phenylenediboronic acid, K₂CO₃) Degas Degas & Inert Atmosphere (Argon Purge) Monomers->Degas Catalyst Catalyst (Pd(PPh₃)₄) Catalyst->Degas Solvents Solvents (1,4-Dioxane, H₂O) Solvents->Degas Polymerization Polymerization (90°C, 48h) Degas->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Soxhlet Soxhlet Extraction (Methanol, Chloroform) Precipitation->Soxhlet Final_Product Final Polymer (Drying under Vacuum) Soxhlet->Final_Product

Caption: Workflow for Suzuki Polycondensation.

Anticipated Polymer Properties

The incorporation of the this compound unit is expected to yield a polymer with a unique combination of thermal, solubility, and optoelectronic properties. The table below summarizes the anticipated characteristics based on data from related pyrimidine-containing polymers.

PropertyExpected Value/CharacteristicCharacterization Technique
Molecular Weight (Mn) 10 - 50 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Thermal Stability (Td5) > 400 °CThermogravimetric Analysis (TGA)
Solubility Soluble in common organic solvents (e.g., Chloroform, THF)Visual Inspection/UV-Vis Spectroscopy
Optical Band Gap (Eg) 2.5 - 3.0 eVUV-Vis Spectroscopy
Photoluminescence (PL) Emission in the blue-green region of the spectrumFluorescence Spectroscopy

Structure-Property Relationships: A Deeper Dive

The anticipated properties of the synthesized polymer are a direct consequence of its molecular structure.

Thermal Stability: The high thermal stability, with an expected decomposition temperature above 400 °C, is attributed to the rigid aromatic backbone composed of phenyl and pyrimidine rings.[2] Such robust structures require significant thermal energy to induce bond cleavage.

Solubility: Good solubility in common organic solvents is a significant advantage for processability. This is likely due to the non-planar arrangement of the polymer chains, induced by the steric hindrance of the methyl and phenyl groups on the pyrimidine ring, which disrupts close packing and allows solvent molecules to penetrate.

Optoelectronic Properties: The polymer is expected to be a semiconductor with a relatively wide band gap. The electron-deficient nature of the pyrimidine ring will influence the HOMO and LUMO energy levels, and the extent of π-conjugation along the polymer backbone will determine the absorption and emission wavelengths. The photoluminescence in the blue-green region is characteristic of many conjugated polymers with similar backbone structures.

Conclusion and Future Outlook

This application note provides a comprehensive guide to the synthesis and anticipated properties of advanced polymers derived from this compound. The detailed protocol for Suzuki polycondensation, grounded in established chemical principles, offers a robust starting point for researchers to explore this promising class of materials. The unique combination of thermal stability, solubility, and tunable electronic properties makes these pyrimidine-containing polymers highly attractive for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Future research in this area could focus on further functionalization of the pyrimidine ring to fine-tune the optoelectronic properties, the synthesis of copolymers with other aromatic units to create materials with tailored functionalities, and the investigation of the self-assembly and thin-film morphology of these polymers to optimize their performance in electronic devices.

References

Application Note: High-Purity Isolation of 4-Chloro-6-methyl-2-phenylpyrimidine Derivatives via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Chloro-6-methyl-2-phenylpyrimidine and its derivatives using normal-phase flash column chromatography. Pyrimidine scaffolds are central to the development of novel therapeutics, and achieving high purity is critical for subsequent synthetic steps and biological screening.[1][2] This guide moves beyond a simple recitation of steps to explain the fundamental principles and causality behind each experimental choice, empowering researchers to adapt and troubleshoot the methodology effectively. We detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a step-by-step protocol for column packing, sample loading, gradient elution, and fraction analysis.

Introduction: The Purification Challenge

The this compound core (Figure 1) is a versatile intermediate in medicinal chemistry.[3][4] The chlorine atom at the C4 position serves as a reactive handle for nucleophilic substitution, allowing for the synthesis of diverse compound libraries. However, synthetic reactions often yield complex crude mixtures containing starting materials, byproducts, and the desired product. Effective purification is paramount.

Column chromatography is the technique of choice for this challenge, separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5][6] The polarity of the target molecule—governed by the phenyl ring, pyrimidine nitrogens, and chloro group—dictates the separation strategy. This guide provides a robust framework for isolating these derivatives with high purity.

Figure 1: Structure of this compound

Principle of Separation & Method Development

The success of column chromatography is entirely dependent on the selection of an appropriate stationary and mobile phase.[7] For moderately polar compounds like our target, normal-phase chromatography using silica gel is the standard and most effective approach.

Stationary Phase: Silica Gel

Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. Molecules are separated based on their polarity; more polar compounds interact more strongly with the silica gel and thus elute more slowly.[5] The this compound derivative, with its nitrogen-containing heterocyclic ring, is sufficiently polar to adhere to silica, while non-polar impurities can be washed away easily.

Mobile Phase Selection via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the mobile phase (eluent) must be optimized using TLC.[7] TLC is a rapid, small-scale version of column chromatography that provides a preview of the separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[8]

  • Rf = (Distance traveled by compound) / (Distance traveled by solvent front)

An Rf in this range ensures the compound moves off the baseline but allows for sufficient separation from both less polar (higher Rf) and more polar (lower Rf) impurities. A common starting solvent system for compounds of this type is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[9]

Protocol for TLC-based Method Development:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualize the spots under UV light (pyrimidine rings are often UV-active).

  • Calculate the Rf of the product spot.

  • Adjust the solvent ratio to achieve the target Rf. Increase the proportion of the polar solvent (Ethyl Acetate) to decrease the Rf (increase elution strength), and vice-versa.

Step-by-Step Purification Protocol

This protocol is designed for purifying approximately 1 gram of crude material. The scale can be adjusted by maintaining the ratio of crude sample to silica gel (typically 1:30 to 1:100 by weight).[10]

Materials and Reagents
Material/ReagentSpecifications
Stationary Phase Silica Gel, Flash Grade (e.g., 40-63 µm particle size)
Crude Product ~1 g of this compound derivative mixture
Solvents (HPLC Grade) Hexanes (or Heptane), Ethyl Acetate (EtOAc)
Apparatus Glass chromatography column (~40 mm diameter), stopcock, sand, cotton wool, collection tubes, air pump (for flash)
Workflow Overview

The entire purification process follows a logical sequence from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis TLC TLC Method Development Solvent Prepare Eluent (e.g., 9:1 Hex:EtOAc) TLC->Solvent Column Pack Column (Slurry Method) Solvent->Column Sample Prepare Sample (Dry Loading) Load Load Sample onto Column Sample->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Yield Pure Product Evap->Final

Caption: Workflow for purification of pyrimidine derivatives.

Column Packing (Slurry Method)

The slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for good separation.[11][12]

  • Place a small plug of cotton wool at the bottom of the column, ensuring it is snug against the stopcock outlet.[13]

  • Add a ~1 cm layer of sand on top of the cotton to create a flat base.[12]

  • In a separate beaker, create a slurry by mixing ~50 g of silica gel with ~150 mL of the initial, non-polar eluent (e.g., 100% Hexanes or the 9:1 Hex:EtOAc mixture).

  • With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column.[12]

  • Gently tap the side of the column to dislodge air bubbles and encourage uniform settling of the silica.

  • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[12]

  • Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the silica bed run dry. [5]

Sample Loading (Dry Loading)

For optimal separation, dry loading is superior to liquid loading, as it prevents the dissolution solvent from interfering with the initial separation at the top of the column, resulting in sharper bands.[14][15]

  • Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

  • Add ~2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand in the prepared column.

  • Gently rinse the sides of the column with a few milliliters of the eluent to ensure all the sample is settled on the bed.

Elution and Fraction Collection

The process of washing the compounds through the column is called elution.[5] This can be done isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity). For separating closely related impurities, a gradient is often more effective.

  • Carefully add the initial eluent (e.g., 9:1 Hex:EtOAc) to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm of solvent level decrease per minute).[16][17]

  • Begin collecting fractions (e.g., 20 mL per test tube) as soon as the solvent begins to drip from the column.

  • Gradient Elution (Optional): After a set volume (e.g., 200 mL), gradually increase the polarity of the eluent. This can be done in a stepwise fashion as shown in the table below. Increasing polarity will speed up the elution of more polar compounds.

StepEluent Composition (Hexanes:EtOAc)VolumePurpose
195:5200 mLElute very non-polar impurities
290:10400 mLElute the target compound (Rf ~0.3 in this system)
380:20300 mLElute more polar byproducts
450:50200 mLFlush any remaining highly polar compounds
Fraction Analysis
  • Systematically spot every second or third fraction onto TLC plates.

  • Develop the plates in the optimized TLC solvent system.

  • Under UV light, identify the fractions that contain only the desired product (matching the Rf of the pure spot).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Troubleshooting

Effective troubleshooting is key to resolving common chromatographic issues.[18]

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect solvent system.- Column overloaded.- Column packed improperly (air bubbles/channels).[11]- Re-optimize the eluent using TLC for better spot separation.- Reduce the amount of sample loaded relative to silica.- Repack the column carefully using the slurry method.
Compound Won't Elute - Eluent is not polar enough.- Compound may be degrading on silica.[19]- Gradually increase the polarity of the mobile phase (e.g., add more Ethyl Acetate).- Test compound stability on a TLC plate by letting a spot sit for an hour before developing. If degradation occurs, consider an alternative stationary phase like alumina.[19]
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica bed.- This is often unrecoverable and compromises separation. The column must be repacked. Always keep the silica bed wet with solvent.[5]
Streaking on TLC / Tailing on Column - Sample is too concentrated or insoluble in the mobile phase.- Compound is too polar or acidic/basic.- Ensure sample is fully dissolved before loading.- Add a small amount (~0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound derivatives. By emphasizing the causal relationship between TLC-based method development and successful column chromatography, this guide equips researchers with the necessary tools to achieve high-purity compounds essential for drug discovery and development. The principles and troubleshooting strategies outlined herein are broadly applicable to the purification of other heterocyclic compounds.

References

Application Note: Rapid Microwave-Assisted Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine, a key intermediate in medicinal chemistry. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] The protocol is presented in a two-step sequence: the initial cyclocondensation to form the pyrimidinone core, followed by chlorination. Detailed experimental procedures, mechanistic insights, and expected outcomes are provided to enable researchers to reliably reproduce this synthesis.

Introduction: The Significance of Pyrimidines and Microwave Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous clinically significant drugs with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][5] Specifically, this compound serves as a versatile building block for the development of novel therapeutics, such as potent kinase inhibitors.[6] The chlorine atom at the 4-position acts as a convenient leaving group, allowing for further functionalization through nucleophilic substitution reactions.

Traditional methods for the synthesis of such compounds often involve prolonged reaction times at high temperatures, leading to potential side product formation and increased energy consumption.[1][7] Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a more efficient and sustainable alternative.[7][8] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, resulting in rapid, uniform, and localized heating.[7] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while frequently improving product yields and purity.[2][9]

This guide details a robust, microwave-assisted protocol for the two-step synthesis of this compound, providing researchers with a time- and resource-efficient method for accessing this valuable intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct steps:

Step 1: Cyclocondensation to form 6-methyl-2-phenylpyrimidin-4(3H)-one. This is a Biginelli-type reaction involving the cyclocondensation of benzamidine hydrochloride and ethyl acetoacetate. The reaction is base-catalyzed, and under microwave irradiation, proceeds rapidly to form the stable pyrimidinone ring.

Step 2: Chlorination to form this compound. The intermediate pyrimidinone is subsequently chlorinated using phosphoryl chloride (POCl₃). The microwave energy facilitates the conversion of the hydroxyl group (in its tautomeric form) into a chloro group.

Overall Synthetic Workflow

G cluster_0 Step 1: Microwave-Assisted Cyclocondensation cluster_1 Step 2: Microwave-Assisted Chlorination Benzamidine HCl Benzamidine HCl Microwave Irradiation (Step 1) Microwave Irradiation (Step 1) Benzamidine HCl->Microwave Irradiation (Step 1) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Microwave Irradiation (Step 1) Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Microwave Irradiation (Step 1) 6-methyl-2-phenylpyrimidin-4(3H)-one 6-methyl-2-phenylpyrimidin-4(3H)-one Microwave Irradiation (Step 1)->6-methyl-2-phenylpyrimidin-4(3H)-one Microwave Irradiation (Step 2) Microwave Irradiation (Step 2) 6-methyl-2-phenylpyrimidin-4(3H)-one->Microwave Irradiation (Step 2) Phosphoryl Chloride (POCl3) Phosphoryl Chloride (POCl3) Phosphoryl Chloride (POCl3)->Microwave Irradiation (Step 2) This compound This compound Microwave Irradiation (Step 2)->this compound

Caption: Workflow for the two-step microwave-assisted synthesis.

Materials and Equipment

Reagents and Solvents
  • Benzamidine hydrochloride (≥99%)

  • Ethyl acetoacetate (≥99%)

  • Sodium ethoxide (≥98%) or Sodium metal

  • Ethanol (anhydrous, 200 proof)

  • Phosphoryl chloride (POCl₃) (≥99%)

  • N,N-Dimethylaniline (optional, as a catalyst for chlorination)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate and Hexanes for TLC mobile phase

Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10-20 mL) with snap caps or crimp seals

  • Magnetic stir bars

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Ice bath

  • pH paper or pH meter

  • Vacuum filtration apparatus

Detailed Experimental Protocols

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Microwave-Assisted Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

This protocol is adapted from general microwave-assisted Biginelli reactions.[10]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzamidine hydrochloride (1.57 g, 10 mmol) and ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol).

  • Base Addition: Add a 21% (w/w) solution of sodium ethoxide in ethanol (3.24 g, 3.8 mL, 10 mmol) to the vial. Alternatively, a freshly prepared solution of sodium ethoxide can be made by carefully dissolving sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (~5 mL).

  • Vial Sealing: Securely seal the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Reaction Work-up: a. After irradiation, allow the vial to cool to room temperature (below 40 °C) before carefully opening. b. Transfer the reaction mixture to a beaker and slowly add 20 mL of cold water. c. Adjust the pH to approximately 7 using dilute HCl. d. A precipitate will form. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Analysis: The product, 6-methyl-2-phenylpyrimidin-4(3H)-one, can be characterized by ¹H NMR and mass spectrometry. The crude product is often of sufficient purity for the next step.

Protocol 2: Microwave-Assisted Chlorination of 6-methyl-2-phenylpyrimidin-4(3H)-one

This protocol is based on microwave-assisted chlorination methods for hydroxypyrimidines.[1]

  • Reagent Preparation: In a dry 10 mL microwave reaction vial with a magnetic stir bar, place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one (0.93 g, 5 mmol) from the previous step.

  • Addition of Chlorinating Agent: Carefully add phosphoryl chloride (POCl₃) (2.30 g, 1.4 mL, 15 mmol) to the vial. Caution: Highly corrosive and moisture-sensitive. Perform in a fume hood.

  • Vial Sealing: Securely seal the vial immediately.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

    • Temperature: 110 °C

    • Time: 10-15 minutes

    • Power: Dynamic

    • Stirring: High

  • Reaction Quenching and Work-up: a. After irradiation, cool the vial to room temperature. b. Very slowly and carefully, pour the reaction mixture onto 50 g of crushed ice in a beaker with vigorous stirring. An exothermic reaction will occur. c. Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. d. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL). e. Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄. f. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Analysis: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation and Expected Results

ParameterStep 1: CyclocondensationStep 2: Chlorination
Reactants Benzamidine HCl, Ethyl Acetoacetate6-methyl-2-phenylpyrimidin-4(3H)-one, POCl₃
Microwave Temp. 120 °C110 °C
Microwave Time 10 min10-15 min
Solvent EthanolNeat (Solvent-free)
Expected Product 6-methyl-2-phenylpyrimidin-4(3H)-oneThis compound
Molecular Formula C₁₁H₁₀N₂OC₁₁H₉ClN₂
Molecular Weight 186.21 g/mol 204.66 g/mol
Appearance White to off-white solidSolid
Expected Yield (Crude) > 85%> 80%

Troubleshooting Guide

G Low Yield in Step 1 Low Yield in Step 1 Incomplete reaction or side products formed. Low Yield_Sol Potential Solutions - Ensure anhydrous conditions. - Verify activity of base. - Increase reaction time or temperature slightly. Low Yield in Step 1->Low Yield_Sol Incomplete Chlorination Incomplete Chlorination (Step 2) Starting material remains. Incomplete_Sol Potential Solutions - Ensure pyrimidinone is completely dry. - Increase reaction time or temperature. - Use a slight excess of POCl3. Incomplete Chlorination->Incomplete_Sol Dark-colored Product Dark-colored Product Decomposition or impurities. Dark_Sol Potential Solutions - Avoid excessive microwave temperature/time. - Purify via column chromatography or recrystallization. - Ensure proper quenching on ice. Dark-colored Product->Dark_Sol

Caption: Common issues and suggested solutions.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding pathway for the synthesis of this compound. By significantly reducing reaction times compared to conventional heating methods, this approach enhances laboratory productivity and supports the principles of green chemistry by minimizing energy consumption and potentially reducing solvent use.[1][3] This application note serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling streamlined access to a key heterocyclic building block.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Chloro-6-methyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Suzuki Coupling of an Electron-Deficient Heteroaryl Chloride

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the creation of biaryl and heteroaryl-aryl structures is paramount.[1][2] Substituted pyrimidines, for instance, are a critical pharmacophore found in a multitude of therapeutic agents, exhibiting a wide array of biological activities.[3][4]

This guide provides an in-depth exploration of the Suzuki coupling of 4-Chloro-6-methyl-2-phenylpyrimidine, a substrate with unique electronic properties that necessitate careful consideration of catalyst and reaction conditions. As an electron-deficient heteroaryl chloride, this molecule presents a distinct set of challenges and opportunities compared to more conventional aryl bromides or iodides.[5][6] The successful coupling of this substrate hinges on the judicious selection of a palladium catalyst system capable of efficiently activating the relatively inert C-Cl bond.[6] This document will delve into the mechanistic underpinnings of catalyst selection, present a comparative analysis of various palladium systems, and provide detailed, field-proven protocols for both conventional and microwave-assisted Suzuki couplings.

The Critical Role of the Palladium Catalyst: A Mechanistic Perspective

The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] For less reactive aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[6]

Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Pd(0)L2->Aryl-Pd(II)-Cl(L2) Oxidative Addition (this compound) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-R(L2) Transmetalation (Arylboronic Acid + Base) Aryl-Pd(II)-R(L2)->Pd(0)L2 Coupled Product Coupled Product Aryl-Pd(II)-R(L2)->Coupled Product Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps involved in the cross-coupling reaction.

To overcome the high activation energy associated with C-Cl bond cleavage, the palladium catalyst must be sufficiently electron-rich to facilitate the oxidative addition. This is where the choice of ligand becomes paramount. Bulky, electron-donating phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos, P(t-Bu)₃), have proven to be exceptionally effective in this regard.[2] These ligands enhance the electron density on the palladium center, thereby promoting the oxidative addition of the aryl chloride.[7]

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings involving challenging substrates.[2] Their strong σ-donating properties form highly stable bonds with the palladium center, leading to robust and highly active catalysts.[2]

Palladacycles and palladium precatalysts offer another layer of sophistication, providing air- and moisture-stable sources of the active Pd(0) catalyst.[2] These complexes often lead to more reproducible results and can be activated under milder conditions.

Palladium Catalyst and Condition Selection: A Comparative Overview

The selection of the optimal palladium catalyst, base, and solvent system is critical for achieving high yields and reaction efficiency. Below is a comparative table summarizing various catalyst systems that have been successfully employed for the Suzuki coupling of chloropyrimidines and other challenging heteroaryl chlorides.

Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages & Considerations
Pd(PPh₃)₄PPh₃K₂CO₃, K₃PO₄1,4-Dioxane, Toluene, DMF80-120Readily available and widely used. May require higher temperatures and catalyst loadings for less reactive chlorides.[3][4]
Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos)SPhos, XPhosK₃PO₄, Cs₂CO₃1,4-Dioxane, TolueneRoom Temp - 100Highly active for aryl chlorides, allowing for lower catalyst loadings and milder reaction conditions.[2]
PdCl₂(dppf)dppfNa₂CO₃, K₂CO₃DMF, Dioxane/H₂O80-110Effective for a broad range of substrates, including heteroaryl chlorides.[5]
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃K₃PO₄DioxaneRoom Temp - 80A highly effective and general catalyst system for Suzuki couplings of aryl chlorides.
Microwave-Assisted: Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O120-150Significantly reduced reaction times (minutes vs. hours).[4][5] Ideal for high-throughput synthesis and rapid reaction optimization.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Vessel Dry Reaction Vessel (Inert Atmosphere) Reagents Add: - this compound - Arylboronic Acid - Base Vessel->Reagents Catalyst Add: - Palladium Catalyst - Ligand (if needed) Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent StirHeat Stir and Heat (Conventional or Microwave) Solvent->StirHeat Monitor Monitor Progress (TLC, LC-MS) StirHeat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Dilute with Organic Solvent and Water Cool->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Purify Combine, Dry, Concentrate & Purify (Chromatography) Extract->Purify

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Conventional Heating

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene) (5-10 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction.

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)

  • Base (e.g., K₂CO₃) (1.0-1.5 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) (3-5 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[4][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-9).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality solvent/reagents- Use a fresh batch of catalyst or a more active precatalyst.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or switch to microwave heating.- Ensure all solvents and reagents are anhydrous and of high purity.
Formation of Homocoupled Byproducts - Decomposition of the boronic acid- Presence of oxygen- Use a slight excess of the boronic acid.- Ensure the reaction is performed under a strictly inert atmosphere.
Dehalogenation of the Starting Material - Presence of water or protic impurities- Use anhydrous solvents and reagents.- Ensure the base is thoroughly dried.
Inconsistent Results - Air or moisture sensitivity of the catalyst/ligand- Variations in reagent quality- Use a stable precatalyst.- Maintain consistent quality of all reagents and solvents.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with the appropriate selection of a palladium catalyst and reaction conditions. The electron-deficient nature of the pyrimidine ring facilitates the reaction, though the inertness of the C-Cl bond necessitates the use of modern, highly active catalyst systems.[4][6] By leveraging bulky, electron-rich phosphine ligands or robust NHC-based catalysts, researchers can efficiently synthesize a diverse array of substituted pyrimidines. The protocols outlined in this guide, for both conventional and microwave-assisted methods, provide a solid foundation for the successful implementation of this critical C-C bond-forming reaction in drug discovery and development programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine, a key intermediate in the development of various biologically active compounds. The synthesis is presented as a robust two-step process, beginning with the construction of the pyrimidine core, followed by a chlorination reaction. The protocols provided are designed for scalability and incorporate safety and purification considerations essential for industrial applications.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals.[1] this compound is a valuable building block, offering multiple reaction sites for further chemical modification. Its synthesis on a large scale requires a process that is not only high-yielding but also cost-effective and safe. The following application notes detail such a process, based on established chemical principles and adapted for industrial production.

Overall Synthesis Scheme

The synthesis of this compound is efficiently achieved in two main steps:

  • Step 1: Pyrimidine Ring Formation. Synthesis of 6-methyl-2-phenylpyrimidin-4-ol via the condensation of benzamidine with ethyl acetoacetate.

  • Step 2: Chlorination. Conversion of the 6-methyl-2-phenylpyrimidin-4-ol intermediate to this compound using a chlorinating agent.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Benzamidine Benzamidine Condensation Condensation (Base-catalyzed) Benzamidine->Condensation Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Condensation Intermediate 6-methyl-2-phenylpyrimidin-4-ol Condensation->Intermediate Chlorination Chlorination Intermediate->Chlorination Intermediate from Step 1 Chlorinating_Agent POCl3 Chlorinating_Agent->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: A potential two-step synthesis of the target compound.

Part 1: Synthesis of 6-methyl-2-phenylpyrimidin-4-ol

Principle

The formation of the 2,4,6-trisubstituted pyrimidine ring is achieved through the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.[2] In this protocol, benzamidine hydrochloride is reacted with ethyl acetoacetate in the presence of a base to facilitate the cyclization reaction, forming the stable pyrimidin-4-ol intermediate.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
Benzamidine hydrochlorideC₇H₉ClN₂156.611670-14-0
Ethyl acetoacetateC₆H₁₀O₃130.14141-97-9
Sodium ethoxideC₂H₅NaO68.05141-52-6
Ethanol (anhydrous)C₂H₆O46.0764-17-5
Water (deionized)H₂O18.027732-18-5
Acetic acid (glacial)C₂H₄O₂60.0564-19-7
Detailed Protocol
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge anhydrous ethanol.

  • Base Addition: To the ethanol, carefully add sodium ethoxide in portions while stirring.

  • Reactant Addition: Add benzamidine hydrochloride to the sodium ethoxide solution and stir until dissolved. Subsequently, add ethyl acetoacetate dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol by distillation under reduced pressure.

  • Precipitation: To the concentrated residue, add cold deionized water. Acidify the mixture to a pH of 5-6 with glacial acetic acid to precipitate the product.

  • Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum at 60-70°C to yield 6-methyl-2-phenylpyrimidin-4-ol.

Part 2: Chlorination of 6-methyl-2-phenylpyrimidin-4-ol

Principle

The conversion of the hydroxyl group of the pyrimidin-4-ol to a chloro group is achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] This reaction is often performed in the presence of a tertiary amine base, which can act as a catalyst and acid scavenger. For large-scale operations, a solvent-free approach using equimolar amounts of POCl₃ is advantageous for economic, environmental, and safety reasons.[3][4][5]

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS Number
6-methyl-2-phenylpyrimidin-4-olC₁₁H₁₀N₂O186.213457-36-5
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3
Pyridine (anhydrous)C₅H₅N79.10110-86-1
TolueneC₇H₈92.14108-88-3
IceH₂O (solid)18.027732-18-5
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6
Detailed Protocol
  • Reaction Setup: In a sealed reactor suitable for high-temperature reactions, charge 6-methyl-2-phenylpyrimidin-4-ol and anhydrous pyridine.

  • Reagent Addition: Carefully add phosphorus oxychloride to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 150-160°C for 2-3 hours with stirring. The reaction progress should be monitored by HPLC.

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Quenching (Caution: Highly Exothermic): Prepare a separate vessel with a slurry of crushed ice and sodium bicarbonate solution. Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry with vigorous stirring, ensuring the temperature is maintained below 20°C.[6] A "reverse quench" where the reaction mixture is added to the quenching solution is the recommended safety procedure.[6]

  • Extraction: Once the quenching is complete and gas evolution has ceased, extract the aqueous mixture with toluene.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[7][8]

Chlorination_Mechanism cluster_0 Chlorination of Pyrimidin-4-ol Start 6-methyl-2-phenylpyrimidin-4-ol Intermediate Phosphorylated Intermediate Start->Intermediate + POCl3 Reagent POCl3 Chloride_Attack Nucleophilic attack by Cl- Intermediate->Chloride_Attack Product This compound Chloride_Attack->Product Byproduct H3PO4 + HCl Product->Byproduct after workup

Caption: Simplified mechanism of chlorination.

Safety and Hazard Information

Phosphorus oxychloride (POCl₃) is highly toxic and corrosive. It reacts violently with water, releasing toxic and corrosive fumes.[9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. The quenching of POCl₃ is a highly exothermic process and must be performed with extreme caution, adhering strictly to the reverse quench protocol in an ice bath.[6][10]

This compound is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Avoid inhalation of dust and contact with skin and eyes.

Hazard StatementGHS Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

Comprehensive Analytical Characterization of 4-Chloro-6-methyl-2-phenylpyrimidine: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methyl-2-phenylpyrimidine is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1] The purity, identity, and structural integrity of this compound are paramount to ensure the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the essential analytical techniques required for the robust characterization of this compound. We present detailed, field-proven protocols for chromatographic and spectroscopic analysis, emphasizing the rationale behind methodological choices and the principles of data interpretation. This guide is designed to equip researchers and quality control analysts with the necessary tools for complete and reliable characterization.

Introduction: The Imperative for Rigorous Analysis

The substituted pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] As a versatile precursor, the quality of this compound directly impacts the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not merely recommended but essential for quality assurance and regulatory compliance.[3][4] This guide details an integrated workflow employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural elucidation, and X-ray Crystallography for unambiguous three-dimensional structure determination.

Compound Identity and Physicochemical Properties

A foundational step in any analysis is the confirmation of the compound's basic properties. These values are critical for method development, such as selecting appropriate solvents and predicting chromatographic behavior.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₁H₉ClN₂[5]
Molecular Weight 204.65 g/mol [5]
CAS Number 29509-92-0[5]
Canonical SMILES CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl[5]

Chromatographic Techniques: Purity, Separation, and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. The method separates the analyte from its impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For a molecule like this compound, this technique offers excellent resolution and sensitivity.[7]

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides strong retention for the aromatic phenyl and pyrimidine rings.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of compounds. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. A small amount of acid (formic acid) is added to protonate silanol groups on the column, reducing peak tailing and improving reproducibility.[8]

  • Detection: UV detection at 254 nm is selected because the conjugated aromatic system of the pyrimidine and phenyl rings exhibits strong absorbance at this wavelength.

Protocol 1: RP-HPLC Method for Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both phases for 15 minutes via sonication or vacuum filtration.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:10 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile synthetic byproducts.[9] The compound is vaporized and separated by gas chromatography, then fragmented and detected by mass spectrometry.

Causality in Method Design:

  • Injection Mode: Split injection is used to prevent column overloading with a concentrated sample.

  • Column: A nonpolar DB-5ms or equivalent column is chosen, as it separates compounds primarily based on their boiling points, which is suitable for general screening.

  • Temperature Program: A temperature gradient is employed to ensure the efficient elution of compounds with varying volatilities.

Protocol 2: GC-MS for Volatile Impurity Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or another suitable volatile solvent.

  • Instrumental Parameters:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (10:1 split ratio)
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
  • Data Analysis:

    • Identify peaks by comparing their mass spectra with established libraries (e.g., NIST).

    • Quantify impurities using an internal standard if required.

Spectroscopic Techniques: Definitive Structural Elucidation

While chromatography assesses purity, spectroscopy confirms the chemical structure. A combination of NMR and MS provides an unambiguous structural assignment.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for full characterization.[12]

Causality in Method Design:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds and is unlikely to interact with the analyte.[11]

  • Expected Spectra: The structure of this compound has distinct features that will be visible in the NMR spectra: signals from the phenyl ring protons, the lone pyrimidine ring proton, and the methyl group protons.

Protocol 3: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

    • Use standard acquisition parameters.

  • Expected Chemical Shifts (δ, ppm):

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Methyl (CH₃) ~2.5 ppm (singlet, 3H)~24 ppm
Pyrimidine CH ~7.2 ppm (singlet, 1H)~118 ppm
Phenyl CH 7.4-7.6 ppm (multiplet, 3H)~128-131 ppm
Phenyl CH (ortho) 8.3-8.5 ppm (multiplet, 2H)~137 ppm
Pyrimidine C-Cl -~162 ppm
Pyrimidine C-N -~164 ppm
Pyrimidine C-Me -~170 ppm

Note: These are predicted values based on chemical structure and data from similar compounds. Experimental values should be obtained for confirmation.[2][13]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[10] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[6]

Causality in Method Design:

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for LC-MS that typically yields a strong protonated molecular ion [M+H]⁺, confirming the molecular weight. Electron Ionization (EI), used in GC-MS, is a higher-energy method that produces characteristic fragmentation patterns useful for structural elucidation.[10]

Expected Fragmentation Pattern (EI):

  • Molecular Ion (M⁺): A prominent peak at m/z 204, with a characteristic M+2 isotope peak at m/z 206 (~1/3 the intensity) due to the presence of ³⁷Cl.

  • Key Fragments:

    • m/z 189: [M-CH₃]⁺, loss of the methyl group.

    • m/z 169: [M-Cl]⁺, loss of the chlorine atom.

    • m/z 77: [C₆H₅]⁺, the phenyl cation.

X-Ray Crystallography: The Gold Standard

For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive method.[14] This technique is contingent upon the ability to grow a high-quality single crystal of the compound.

Protocol 4: Single-Crystal X-ray Crystallography (General Workflow)

  • Crystallization:

    • Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether).[15]

    • Other methods like vapor diffusion or cooling crystallization can also be employed.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods and refine the model against the collected data to obtain precise bond lengths, bond angles, and the overall molecular conformation.[16]

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. The following workflow ensures that all aspects of the compound's identity, purity, and structure are thoroughly investigated.

G cluster_0 Purity & Identity Screening cluster_1 Structural Confirmation cluster_2 Definitive Structure synthesis Synthesized Product hplc HPLC Analysis (Purity Check) synthesis->hplc gcms GC-MS Analysis (Volatile Impurities) synthesis->gcms purified Purified Sample (>99% Purity) hplc->purified nmr NMR Spectroscopy (¹H, ¹³C) purified->nmr ms High-Res Mass Spec (Molecular Formula) purified->ms xray X-Ray Crystallography (3D Structure) nmr->xray ms->xray

Caption: Integrated workflow for the complete characterization of this compound.

Conclusion

The analytical characterization of this compound requires a systematic and multi-technique approach. By combining chromatographic methods for purity assessment with spectroscopic techniques for structural elucidation, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. The protocols and insights provided in this application note serve as a robust framework for achieving comprehensive and reliable characterization, thereby supporting the development of safe and effective pharmaceutical products. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is a critical final step to ensure their suitability for their intended purpose.[17][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-6-methyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methyl-2-phenylpyrimidine. This guide is structured to provide in-depth, field-proven insights into optimizing this specific transformation, moving beyond generic protocols to address the nuanced challenges posed by electron-deficient heteroaryl chlorides. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and maximize your synthetic yields.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

Before delving into troubleshooting, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] The efficiency of each step is highly dependent on the chosen substrates, catalyst, ligand, base, and solvent. For a substrate like this compound, the electron-deficient nature of the pyrimidine ring can influence each of these steps, making careful optimization critical.[3][4]

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0  Regenerates  Catalyst Product Ar-R (Coupled Product) Transmetal->Product Reductive Elimination ArX Ar-X (4-Chloro-6-methyl- 2-phenylpyrimidine) ArX->OxAdd Boronic R-B(OR')₂ Boronate [R-B(OR')₂(Base)]⁻ Boronic->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered when coupling this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a common hurdle, often pointing to a problem in the initial stages of the catalytic cycle. The C-Cl bond in your substrate is strong, and the pyrimidine ring can interact with the catalyst, making this a challenging coupling.[4][6]

Potential Causes & Recommended Actions:

  • Catalyst & Ligand Inactivity: The choice of palladium source and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the less reactive C-Cl bond.[4][7]

    • Expertise & Experience: Electron-deficient heteroaryl chlorides require highly active catalysts. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the difficult oxidative addition step.[8][9] They also facilitate the reductive elimination step, which can be slow for heteroaromatic systems.[7] Catalysts like Pd(dppf)Cl₂ are also a good choice due to the wide bite angle of the dppf ligand.[7][10]

    • Troubleshooting Protocol:

      • Switch from Pd(PPh₃)₄ to a more robust catalyst system. See Table 1 for recommended starting points.

      • Ensure your catalyst is not degraded. Old or improperly stored palladium sources can lose activity.[10] Consider using a fresh bottle or a pre-catalyst designed for higher stability.

      • Degas your reaction mixture thoroughly. The active Pd(0) species is highly sensitive to oxygen and will be oxidized to an inactive state if the inert atmosphere is not rigorously maintained.[10] Purge the solvent and the reaction vessel with argon or nitrogen for 15-30 minutes before adding the catalyst.[11]

  • Insufficient Temperature: Suzuki couplings of aryl chlorides typically require more thermal energy than their bromide or iodide counterparts to facilitate oxidative addition.[12]

    • Troubleshooting Protocol: If you are running the reaction at 70-80 °C, incrementally increase the temperature to 100-110 °C.[10] Microwave-assisted heating can be particularly effective, often reducing reaction times from hours to minutes and improving yields.[7][11]

  • Inappropriate Base or Solvent: The base is not just a spectator; it is critical for activating the boronic acid in the transmetalation step.[8][13] Its strength and solubility, along with the solvent's ability to dissolve all components, are key.

    • Expertise & Experience: Strong, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for challenging couplings.[3][10] The solvent system must facilitate both the organic and inorganic components. A mixture of an aprotic solvent like 1,4-dioxane, DMF, or THF with water is common, as water can help dissolve the base and facilitate the formation of the active boronate species.[3][10] Alcoholic solvent mixtures have also been shown to improve reactivity.[10][14]

    • Troubleshooting Protocol: If using a mild base like Na₂CO₃, switch to K₃PO₄ (3 equivalents). Ensure your solvent system is appropriate; 1,4-dioxane/water (e.g., 4:1 v/v) is a robust starting point.[3][7]

ParameterRecommended Starting Conditions for OptimizationRationale
Catalyst (mol%) Pd(dppf)Cl₂·CH₂Cl₂ (2-5%) or Pd₂(dba)₃ (2%) + Ligand (4%)Proven efficacy for less reactive aryl chlorides.[7][10]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesFacilitates the challenging oxidative addition and reductive elimination steps.[9]
Base (equiv.) K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong bases that effectively promote the transmetalation step.[3][11]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMFGood balance of solubility for organic substrates and inorganic bases.[10][14]
Temperature (°C) 100 - 110 °C (Conventional) or 100 - 150 °C (Microwave)Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[10][11]
Q2: I am observing significant side products. What are they and how can I minimize them?

The appearance of side products indicates that alternative reaction pathways are competing with your desired coupling. Identifying these byproducts is the first step to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Protodeboronation (Ar-H formation from Boronic Acid): This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond, which effectively quenches the nucleophile.[15][16] This is a very common failure mode, especially with electron-deficient heteroaryl boronic acids or at elevated temperatures and pH.[3][4]

    • Mitigation:

      • Use fresh, high-purity boronic acid. Boronic acids can degrade on storage.[10]

      • Use boronic esters (e.g., pinacol or MIDA esters) or trifluoroborate salts instead of the free acid. These are more stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[15][17][18]

      • Avoid excessively high temperatures or prolonged reaction times.

  • Homocoupling of Boronic Acid (R-R): This occurs when two molecules of the boronic acid couple with each other, often promoted by the presence of oxygen or side reactions during the activation of a Pd(II) precatalyst.[10][16]

    • Mitigation:

      • Ensure a rigorously inert atmosphere. Thoroughly degas all solvents and the reaction vessel.[10]

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

      • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[16]

  • Dehalogenation of Starting Material (Ar-H): The chloro group on the pyrimidine is replaced by a hydrogen atom. This can happen through various pathways, including a competing reaction with trace water or other proton sources, sometimes catalyzed by the palladium complex.

    • Mitigation:

      • Ensure your solvent is of high quality and appropriately dried if running under anhydrous conditions.

      • Optimize the base and temperature; overly harsh conditions can sometimes promote this side reaction.

Troubleshooting_Workflow start Low or No Yield sm_check Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->sm_check no_sm_consumed Problem: Reaction Not Initiating sm_check->no_sm_consumed No sm_consumed Problem: Side Reactions or Product Decomposition sm_check->sm_consumed Yes catalyst 1. Check Catalyst/Ligand - Use active system (e.g., Pd(dppf)Cl₂) - Ensure fresh catalyst - Maintain inert atmosphere no_sm_consumed->catalyst temp 2. Increase Temperature - Try 100-110 °C or microwave catalyst->temp base 3. Check Base/Solvent - Use strong base (K₃PO₄) - Ensure proper solvent (Dioxane/H₂O) temp->base protodeb Check for Protodeboronation - Use fresh boronic acid or ester - Avoid excessive heat/time sm_consumed->protodeb homocoup Check for Homocoupling - Improve degassing - Use slight excess of boronic acid protodeb->homocoup dehalogen Check for Dehalogenation - Optimize base/temperature homocoup->dehalogen

Caption: A decision workflow for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound a challenging substrate? Aryl chlorides are inherently less reactive than bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[12] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon well-documented for nitrogen-containing heterocycles.[6][11]

FAQ 2: What is the role of water in the solvent system? Is it always necessary? Water plays several beneficial roles. It helps dissolve the inorganic base (like K₃PO₄), which is often crucial for the reaction to proceed.[3] It can also facilitate the hydrolysis of boronic esters to the active boronic acid and assist in the formation of the active boronate species required for transmetalation.[16][17] While some "anhydrous" Suzuki couplings exist, for this substrate class, a mixed aqueous-organic solvent is typically more reliable and is a good starting point.[10]

FAQ 3: My boronic acid is old. How can I check its quality and does it matter? Yes, it matters immensely. Boronic acids can dehydrate to form cyclic boroxine trimers or undergo decomposition via protodeboronation upon storage.[15] You can check the purity by taking a melting point (if a known solid) or running a ¹H NMR. The presence of significant aromatic signals without the corresponding B-OH proton (which is often broad or not visible) or other impurities is a red flag. Using a fresh, high-quality boronic acid is one of the simplest ways to improve reproducibility.[10]

FAQ 4: How can I monitor the reaction progress effectively? Regularly monitoring the reaction is key to optimization.

  • TLC (Thin Layer Chromatography): A quick and easy way to qualitatively track the consumption of your starting materials and the formation of the product.[19]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, confirming the masses of the starting material and product, and helping to identify side products.

  • NMR Spectroscopy: Taking aliquots at specific time intervals allows for quantitative analysis of the reaction mixture, providing precise conversion rates.[20][21]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Degassed Water

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen gas for 15 minutes. A needle inlet and outlet are used for this purpose.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Finally, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Place the vessel in the microwave reactor and heat to 120 °C for 20-40 minutes.[11]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[11][22]

Protocol for Reaction Monitoring by TLC
  • At specified time intervals (e.g., 0, 10, 20, 40 min), carefully and quickly open the reaction vessel (if safe to do so) and take a small aliquot using a glass capillary.

  • Spot the aliquot onto a silica gel TLC plate.

  • Also spot the starting aryl chloride and the boronic acid as references.

  • Elute the plate with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

  • Visualize the plate under UV light (254 nm) to observe the disappearance of the starting material spot and the appearance of a new product spot.[19]

References

Technical Support Center: Managing Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in the nucleophilic aromatic substitution (SNAr) of chloropyrimidines. The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, and the controlled, regioselective functionalization of chloropyrimidines is a critical synthetic step.[1][2] However, achieving the desired isomeric purity can be a significant challenge, often leading to difficult separations and reduced yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate the complexities of these reactions and gain precise control over your synthetic outcomes.

Frequently Asked Questions (FAQs): The Fundamentals

This section covers the core principles governing the reactivity and selectivity of chloropyrimidines in SNAr reactions.

Q1: What is the inherent regioselectivity of nucleophilic substitution on an unsubstituted 2,4-dichloropyrimidine, and why?

Answer: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position over the C2 position. The typical reactivity order is C4 > C2.[3][4] While this preference exists, the selectivity is often moderate, and reactions can yield mixtures of C4 and C2 isomers, with ratios from 1:1 to 4:1 being common for neutral nitrogen nucleophiles.[3]

The underlying reason for this preference is rooted in the mechanism of the SNAr reaction, which proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

  • Stability of the Meisenheimer Intermediate: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the pyrimidine ring and, crucially, onto the N1 nitrogen atom. Attack at the C2 position allows delocalization onto both the N1 and N3 atoms. While it may seem that delocalization over two nitrogen atoms would be more stabilizing, the repulsion between the nitrogen lone pairs and the incoming nucleophile is greater at the C2 position, which is situated between two nitrogens.[7][8]

  • Frontier Molecular Orbital (FMO) Theory: Computational analyses, such as Density Functional Theory (DFT) calculations, show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 position compared to the C2 position.[1][7] Since the SNAr reaction is an interaction between the nucleophile's HOMO and the electrophile's LUMO, the larger LUMO lobe at C4 indicates it is the more electrophilic and kinetically favored site for nucleophilic attack.[1][2]

Caption: Figure 1. General SNAr mechanism at the favored C4 position.

Q2: What are the primary factors that control regioselectivity in SNAr reactions of chloropyrimidines?

Answer: The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive and can be steered by a combination of factors.[3] Understanding these levers is key to optimizing your reaction for a specific isomer. The most critical factors are:

  • Electronic Effects of Ring Substituents: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrimidine ring can dramatically alter the electronic landscape and either reinforce or reverse the inherent C4 preference.[3][5]

  • Steric Hindrance: Bulky substituents near a reaction site can physically block the approach of a nucleophile, directing it to a less hindered position.[5]

  • Nature of the Nucleophile: The structure, size, and type of nucleophile play a pivotal role. For instance, tertiary amines can uniquely favor C2 substitution under certain conditions.[5][9][10]

  • Reaction Conditions: Solvent, temperature, and the choice of base can influence reaction rates and equilibria, thereby affecting the final product ratio.[11][12]

Q3: How do substituents on the pyrimidine ring influence regioselectivity?

Answer: Substituents are arguably the most powerful tool for directing regioselectivity. Their electronic influence can be predicted as follows:

  • Electron-Withdrawing Groups (EWGs) at C5: An EWG (e.g., -NO₂, -CN, -CF₃) at the C5 position significantly activates the ring towards nucleophilic attack and strongly enhances the inherent preference for C4 substitution.[3][5][10] The EWG stabilizes the negative charge in the Meisenheimer intermediate formed during C4 attack more effectively than the intermediate from C2 attack.

  • Electron-Donating Groups (EDGs) at C6: Conversely, an EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][2][3] These groups increase the electron density at the C4 position, making it less electrophilic, while having a smaller effect on the C2 position. This levels the playing field and can make C2 the preferred site of attack.[1][2]

Caption: Figure 2. Influence of ring substituents on regioselectivity.

Troubleshooting Guides: Common Experimental Issues

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Problem 1: "My reaction on a 2,4-dichloropyrimidine is yielding a mixture of C4 and C2 isomers. How do I improve C4 selectivity?"

This is a classic challenge. While C4 is the inherently favored site, achieving high selectivity often requires careful optimization.

Potential Causes & Solutions

Potential Cause Suggested Solution & Explanation
Substrate is Unsubstituted For an unsubstituted 2,4-dichloropyrimidine, moderate selectivity is expected. If your synthetic route allows, consider using a starting material with an electron-withdrawing group (EWG) at the C5 position (e.g., 2,4-dichloro-5-nitropyrimidine). This will electronically direct the nucleophile almost exclusively to the C4 position.[3][5][10]
Nucleophile Choice While many nucleophiles work, primary and secondary amines generally provide better C4 selectivity compared to some other nucleophiles. Avoid highly hindered amines if possible, as steric effects could start to favor the more accessible C2 position.
Reaction Conditions Solvent: Polar solvents like ethanol have been shown to improve C4 selectivity in some cases.[4] Temperature: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature). SNAr reactions are often kinetically controlled, and lower temperatures can enhance the preference for the more electrophilic C4 site.
Catalysis (for Cross-Coupling) For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, the C4 position is also typically more reactive.[13][14] Ensure your catalyst system is optimized for this outcome. Ligand choice is critical and can be screened to maximize C4 coupling.
Problem 2: "I need to synthesize the C2-substituted isomer, but the reaction consistently favors C4. How can I reverse the selectivity?"

Forcing a reaction to occur at the less reactive C2 position requires overriding the inherent electronic preference. This is challenging but achievable with specific strategies.

Potential Causes & Solutions

Strategy Suggested Solution & Explanation
Substrate Modification The most reliable way to direct substitution to C2 is to start with a pyrimidine bearing an electron-donating group (EDG) at the C6 position (e.g., 6-methoxy-2,4-dichloropyrimidine). The EDG deactivates the C4 position, making the C2 position relatively more attractive for nucleophilic attack.[1][2][3]
Strategic Nucleophile Choice For 5-substituted-2,4-dichloropyrimidines (with an EWG at C5), which normally give excellent C4 selectivity, a switch to tertiary amine nucleophiles can produce remarkable C2 selectivity.[9][10] The reaction proceeds through an intermediate that undergoes an in situ N-dealkylation, yielding a product that formally corresponds to substitution by a secondary amine at the C2 position. This is a powerful and often overlooked technique.[9]
Specialized Substrates For certain substrates like 2-MeSO₂-4-chloropyrimidine, a dichotomy in selectivity is observed. While amines react at C4, anionic nucleophiles like alkoxides or formamide anions attack exclusively at C2.[15] This is due to a directing effect from non-covalent hydrogen bonding between the nucleophile and the acidic proton of the methylsulfonyl group, which pre-organizes the transition state for C2 attack.[15]
Advanced Catalysis While most cross-coupling reactions favor C4, methods have been developed for C2-selective Pd-catalyzed C-S coupling of 2,4-dichloropyrimidines using bulky N-heterocyclic carbene (NHC) ligands.[13][16] This represents a frontier method for inverting conventional selectivity.

digraph "Decision Workflow" {
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c4_select -> c4_q1; c4_q1 -> c4_yes [label="Yes"]; c4_q1 -> c4_no [label="No"];

c2_select -> c2_q1; c2_q1 -> c2_yes [label="Yes"]; c2_q1 -> c2_no [label="No"];

c2_no -> c2_q2; c2_q2 -> c2_q2_yes [label="Yes"]; c2_q2 -> c2_q2_no [label="No"]; }

Caption: Figure 3. Decision workflow for controlling regioselectivity.

Experimental Protocols

The following protocols are provided as self-validating templates. Always conduct reactions under an inert atmosphere (N₂ or Ar) unless otherwise specified.

Protocol 1: General Procedure for High-Yield, C4-Selective Amination

This protocol utilizes a C5-EWG to ensure high selectivity for the C4 position.

  • Substrate: 2,4-dichloro-5-nitropyrimidine

  • Objective: Selective substitution at C4.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-nitropyrimidine (1.0 equiv).

  • Solvent and Base: Dissolve the starting material in a suitable solvent such as ethanol (EtOH) or acetonitrile (MeCN) (approx. 0.1-0.2 M). Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) or potassium carbonate (K₂CO₃) (2.0 equiv).

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Add the desired primary or secondary amine (1.05 equiv) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-5-nitropyrimidine product.

Protocol 2: General Procedure for C2-Selective Amination via Tertiary Amine Strategy

This protocol leverages a tertiary amine nucleophile to achieve substitution at the C2 position of a C5-activated pyrimidine.[9][10]

  • Substrate: 2,4-dichloro-5-nitropyrimidine

  • Objective: Selective substitution at C2.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and dissolve it in chloroform (CHCl₃) or 1,2-dichloroethane (DCE) (approx. 0.2 M).

  • Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0-5.0 equiv).

  • Nucleophile Addition: Add the desired tertiary amine (e.g., triethylamine, N-methylmorpholine) (3.0-5.0 equiv).

  • Reaction: Heat the reaction mixture to 40-60 °C and stir for 3-24 hours. The reaction involves the formation of a quaternary ammonium salt intermediate followed by a slower N-dealkylation step.

  • Monitoring: Monitor the reaction carefully by LC-MS for the formation of the desired C2-aminated product.

  • Workup: After cooling to room temperature, dilute the reaction with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product often requires careful purification by flash column chromatography to isolate the desired 2-amino-4-chloro-5-nitropyrimidine isomer from byproducts.

References

Technical Support Guide: Strategies for Overcoming Poor Solubility of 4-Chloro-6-methyl-2-phenylpyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

4-Chloro-6-methyl-2-phenylpyrimidine is a key heterocyclic intermediate in synthetic chemistry, frequently utilized in the development of novel pharmaceutical and agrochemical agents. Researchers, however, often face a significant hurdle during its application: its characteristically low solubility in many common organic solvents. This poor solubility can impede reaction kinetics, complicate purification processes, and create challenges in formulation and screening assays.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to systematically troubleshoot and overcome the solubility challenges associated with this compound, moving from fundamental principles to advanced, field-proven techniques.

Section 1: Understanding the Challenge (FAQs)

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: What is this compound and why is its solubility an issue?

Answer: this compound is an organic compound with the molecular formula C₁₁H₉ClN₂.[1][2] Its structure consists of a central pyrimidine ring substituted with chloro, methyl, and phenyl groups.

The combination of a planar, aromatic pyrimidine core and a non-polar phenyl group contributes to strong intermolecular forces (pi-stacking) in its solid, crystalline state. These forces require a significant amount of energy to overcome, which many individual organic solvents cannot readily provide, leading to poor solubility. Experimentally, its aqueous solubility is extremely low, measured at just 0.3 µg/mL, which often indicates challenges in organic media as well.[1] This poor solubility can lead to incomplete reactions, low yields, and difficulties in preparing stock solutions for biological assays.

Q2: What factors primarily influence the solubility of this compound in organic solvents?

Answer: The solubility of a solid organic compound like this compound is governed by a balance of forces: the energy required to break the solute-solute interactions within the crystal lattice versus the energy released from forming new solute-solvent interactions. The key factors are:

  • Polarity ("Like Dissolves Like"): A fundamental principle where polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[3] this compound has both non-polar (phenyl ring) and moderately polar (chloropyrimidine ring) characteristics, making solvent selection non-trivial.

  • Temperature: For most solid solutes, solubility increases with temperature.[4][5] The added thermal energy helps solvent molecules break down the solute's crystal lattice more effectively.[3] Studies on other pyrimidine derivatives have consistently shown that their solubility in organic solvents like DMF and methanol increases with temperature.[6][7]

  • Molecular Size and Structure: Larger molecules can be more difficult to solvate.[3] Furthermore, the planarity of the molecule can lead to efficient crystal packing, making it harder to dissolve. Disrupting this planarity is an advanced strategy to improve solubility.[8]

Section 2: Troubleshooting Workflow for Solubility Enhancement

Before proceeding to detailed protocols, this workflow provides a logical decision-making process for systematically addressing solubility issues.

Solubility_Workflow start Initial State: Poor solubility of This compound solvent_screen Step 1: Systematic Solvent Screening (See Table 1) start->solvent_screen decide_solvent Solubility still too low? solvent_screen->decide_solvent temp_increase Step 2: Apply Heat Increase temperature incrementally (e.g., 40°C, 60°C) decide_temp Heating insufficient or not possible? temp_increase->decide_temp cosolvency Step 3: Use Co-Solvent Systems (See Table 2 & Protocol 2) decide_cosolvent Co-solvents incompatible or insufficient? cosolvency->decide_cosolvent enhancers Step 4: Evaluate Solubility Enhancers (e.g., Cyclodextrins) advanced Advanced Strategies: - Solid Dispersions - Particle Size Reduction enhancers->advanced If still unsuccessful success Goal Achieved: Desired concentration reached decide_solvent->temp_increase Yes decide_solvent->success No decide_temp->cosolvency Yes decide_temp->success No decide_cosolvent->enhancers Yes decide_cosolvent->success No

Caption: A step-by-step decision workflow for improving compound solubility.

Section 3: Detailed Protocols and Explanations (Q&A)

This section provides practical, step-by-step guidance for the strategies outlined in the workflow.

Part A: Solvent Selection & Temperature Adjustment
Q3: I am unable to dissolve the compound in my reaction solvent. What is the most logical first step?

Answer: The first and most critical step is a systematic solvent screening, followed by temperature modulation. Do not rely on a single solvent. The goal is to test a range of solvents with varying polarities to identify a suitable starting point.

Causality: The compound's mixed polarity suggests it may not be perfectly soluble in either highly polar or completely non-polar solvents. Aprotic polar solvents like DMF, DMSO, or THF are often effective for such molecules because they can engage in dipole-dipole interactions without the hydrogen bonding that can sometimes exclude non-polar moieties.

Table 1: Common Organic Solvents for Screening
Polarity ClassSolventBoiling Point (°C)Key Characteristics
Non-Polar Toluene111Aromatic, good for dissolving non-polar compounds.
Dichloromethane (DCM)40Common for organic reactions, volatile.
Polar Aprotic Tetrahydrofuran (THF)66Ether, good general-purpose solvent.
Ethyl Acetate (EtOAc)77Ester, moderate polarity.
N,N-Dimethylformamide (DMF)153High boiling point, excellent solvating power.
Dimethyl Sulfoxide (DMSO)189Highly polar, dissolves a wide range of compounds.[9]
Polar Protic Isopropanol (IPA)82Can form hydrogen bonds.
Ethanol (EtOH)78Common co-solvent, polar.
Protocol 1: Shake-Flask Method for Solubility Estimation

This standard protocol allows for a quick, qualitative, and quantitative assessment of solubility.

  • Preparation: Add a pre-weighed excess amount of this compound (e.g., 10 mg) to a 2 mL glass vial. Ensure the amount is more than you expect to dissolve.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL).

  • Equilibration (Room Temp): Seal the vial and agitate it at a constant room temperature for 24 hours using a shaker or rotator. This ensures the solution reaches equilibrium.

  • Equilibration (Elevated Temp): For temperature studies, perform the same procedure in a heated shaker block at controlled temperatures (e.g., 40°C, 60°C). Allow the solution to re-equilibrate for at least 4-6 hours at the new temperature.

  • Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow undissolved solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent (one in which the compound is highly soluble, like acetonitrile or DMSO) to a concentration within the linear range of an analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). Calculate the original concentration in mg/mL or mol/L.

Part B: Co-Solvency
Q4: My compound has low solubility even after trying several pure solvents and applying heat. How can co-solvents help?

Answer: Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds by mixing two or more miscible solvents.[10][11] The mechanism works by reducing the overall polarity of a highly polar solvent or increasing the polarity of a non-polar solvent, creating a more favorable environment for the solute.[12] For example, adding a small amount of DMSO or DMF to a less polar solvent like toluene can drastically improve the solubility of a compound with polar functional groups.

Trustworthiness: This method is a mainstay in pharmaceutical formulation. Up to 15% of FDA-approved parenteral products utilize co-solvents to achieve the required drug concentration and stability.[13]

Table 2: Example Co-Solvent Systems to Evaluate
Primary SolventCo-SolventRatio Range (v/v)Rationale
TolueneDMSO or DMF9:1 to 1:1Increases polarity of the non-polar bulk solvent.
DichloromethaneEthanol9:1 to 4:1Introduces hydrogen bonding capability.
Ethyl AcetateNMP or PEG 4009:1 to 4:1NMP and PEG 400 are potent, low-volatility solubilizers.[13]
IsopropanolDichloromethane4:1 to 1:1Reduces the overall hydrogen bonding network of the alcohol.
Protocol 2: Screening Co-Solvent Systems
  • System Design: Based on Table 2 or your experimental needs, choose a primary solvent and a co-solvent. Prepare a series of pre-mixed solvent systems with varying volume ratios (e.g., 95:5, 90:10, 75:25, 50:50).

  • Solubility Measurement: Using the same shake-flask method described in Protocol 1, determine the solubility of this compound in each pre-mixed co-solvent system.

  • Data Analysis: Plot the measured solubility (in mg/mL) against the percentage of the co-solvent in the mixture. This will reveal the optimal ratio for maximum solubility. The peak of this curve represents the ideal co-solvent blend.

Part C: Advanced Solubility Enhancement
Q5: Co-solvents are not sufficient or are incompatible with my downstream application. What other options do I have?

Answer: When co-solvents are not a viable option, you can turn to solubility enhancers . These are excipients that directly interact with the solute to form more soluble species. The most common class for this purpose is cyclodextrins.

Q6: How does cyclodextrin complexation work to improve solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique toroidal structure. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[14] Poorly soluble molecules like this compound can be encapsulated within this hydrophobic cavity, forming a non-covalent "inclusion complex".[15][16] This complex presents the hydrophilic exterior of the cyclodextrin to the solvent, effectively masking the poorly soluble guest molecule and dramatically increasing its apparent solubility.

Cyclodextrin_Complex cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex p1->p2 + p2->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin host.

Protocol 3: Feasibility Study with Cyclodextrins (Kneading Method)

This is a simple, solvent-minimal method to screen for effective complexation.[16]

  • Selection: Choose a cyclodextrin. Beta-cyclodextrin (β-CD) is a common starting point for aromatic molecules, or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used.

  • Molar Ratio: Weigh out the compound and the cyclodextrin in a 1:1 molar ratio.

  • Kneading: Place the powders in a glass mortar. Add a small amount of a solvent blend, such as water/ethanol (1:1), dropwise until a thick, consistent paste is formed.

  • Trituration: Knead the paste thoroughly with a pestle for 30-45 minutes. This mechanical energy facilitates the inclusion of the guest molecule into the CD cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, yielding a fine powder.

  • Solubility Testing: Test the solubility of this new powdered complex in your target organic solvent using Protocol 1. Compare the result to the solubility of the uncomplexed compound. A significant increase indicates successful complex formation.

Section 4: Summary of Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Temperature Increase Provides energy to overcome crystal lattice forces.Simple, fast, and effective for many solids.[5]Not suitable for thermally labile compounds; energy-intensive.
Co-Solvency Modifies the bulk solvent polarity to be more favorable for the solute.[11][12]Highly effective, tunable, widely applicable.Co-solvent may interfere with reaction or assay; potential toxicity.[10]
Cyclodextrin Complexation Encapsulates the hydrophobic solute within a hydrophilic host molecule.[14][15]Large solubility increases possible; can also improve stability.Increases molecular weight; requires specific host-guest compatibility.

References

Technical Support Center: Preventing Catalyst Deactivation in Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the nuances of Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we delve into the common challenges, particularly catalyst deactivation, and provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Pyrimidine Challenge in Suzuki Coupling

The pyrimidine core is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1] The Suzuki-Miyaura coupling is a favored method for its incorporation into complex molecules. However, the inherent electronic properties of the pyrimidine ring present unique challenges that can lead to low yields and reaction failures. The primary hurdles include:

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2]

  • Substrate Reactivity: Halogenated pyrimidines, especially chloropyrimidines, are often less reactive than their benzene analogues, requiring more active catalyst systems.[2]

  • Side Reactions: The reaction is susceptible to side reactions like protodeboronation of the boronic acid and homocoupling, which consume starting materials and complicate purification.[2]

This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring successful and reproducible outcomes in your pyrimidine Suzuki coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low to No Product Formation with a Clean Reaction Mixture

Q: My reaction has stalled. I see starting materials by TLC/LC-MS, but little to no desired product, and the reaction mixture is clear. What is the likely cause and how can I fix it?

A: This scenario often points to a catalytically inactive system where the active Pd(0) species is either not forming efficiently or is being trapped in an off-cycle state. The primary suspect is the coordination of the pyrimidine nitrogen to the palladium center, effectively poisoning the catalyst.

Causality Explained: The nitrogen atoms in the pyrimidine ring act as Lewis bases and can coordinate to the electron-deficient palladium center. This coordination can stabilize the palladium complex to such an extent that it becomes reluctant to participate in the crucial oxidative addition step of the catalytic cycle.

Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this deactivation. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[3] These ligands are sterically demanding, which disfavors the binding of the pyrimidine nitrogen, and their electron-donating nature enhances the reactivity of the palladium center, particularly for the challenging oxidative addition of chloropyrimidines.[3]

  • Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst that readily forms the active monoligated Pd(0) species.[4]

  • Solvent Effects: The choice of solvent can influence the coordination of the pyrimidine. A screen of solvents including 1,4-dioxane, THF, and toluene, often with a small amount of water, can reveal the optimal medium for your specific substrate combination.[5][6]

Experimental Protocol: Ligand Screening for a Challenging Pyrimidine Coupling

This protocol outlines a systematic approach to screen for an effective ligand.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Ligand to be screened (e.g., SPhos, XPhos, PPh₃) (8 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the halogenated pyrimidine, boronic acid derivative, and K₃PO₄ to separate reaction vials.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ and the chosen ligand in 1,4-dioxane.

  • Add the catalyst/ligand solution to each reaction vial.

  • Seal the vials and place them on a heating block set to the desired temperature (e.g., 100 °C).

  • Monitor the reactions at regular intervals (e.g., 1, 4, and 16 hours) by taking aliquots for LC-MS analysis.

  • Compare the conversion to the desired product across the different ligands to identify the most effective one.

Problem 2: Appearance of a Black Precipitate and Stalled Reaction

Q: My reaction turned black shortly after heating, and now the conversion has stopped. What is this precipitate and how can I prevent its formation?

A: The black precipitate is palladium black, which consists of agglomerated palladium nanoparticles. Its formation is a classic sign of catalyst deactivation. While a slight darkening of the reaction mixture is common, rapid and extensive precipitation indicates poor catalyst stability.

Causality Explained: The active, soluble Pd(0) catalyst can aggregate into insoluble, and largely inactive, palladium nanoparticles (palladium black). This process is often accelerated at higher temperatures and can be promoted by ligands that are not robust enough to stabilize the catalytic species throughout the reaction. Bulky phosphine ligands play a crucial role in preventing this agglomeration by creating a sterically shielded, soluble palladium complex.[7][8]

Solutions:

  • Robust Ligand System: As with catalyst inhibition, the use of bulky, electron-rich phosphine ligands is the primary solution. These ligands form stable, monoligated palladium complexes that are less prone to aggregation.[3]

  • Lower Catalyst Loading: Counterintuitively, a lower catalyst loading can sometimes mitigate this issue. High concentrations of the catalyst can increase the rate of bimolecular decomposition pathways that lead to agglomeration.

  • Temperature Control: Avoid excessive temperatures. While Suzuki couplings often require heating, running the reaction at the lowest effective temperature can help maintain catalyst stability. Microwave irradiation can be particularly effective as it allows for rapid heating to a precise temperature, often for a much shorter duration, which can minimize the time for catalyst decomposition.[2][6][9]

Data Presentation: Impact of Ligand on Catalyst Stability
LigandObservationTypical Yield (%)Rationale
PPh₃Often leads to early formation of Pd black, especially with chloropyrimidines.< 20%Insufficiently bulky and electron-donating to stabilize the Pd(0) center at elevated temperatures.
XPhosReaction remains homogeneous for longer.> 80%The bulky biaryl backbone provides steric protection, preventing agglomeration of the palladium catalyst.[3]
SPhosSimilar to XPhos, maintains a homogeneous catalytic system.> 80%The steric bulk and electron-donating properties stabilize the active catalytic species.[3]
Problem 3: Significant Formation of Dehalogenated Pyrimidine Byproduct

Q: I am observing a significant amount of the dehalogenated pyrimidine byproduct corresponding to my starting material. What is causing this and how can I suppress it?

A: This byproduct is the result of protodeboronation, an undesired side reaction where the boronic acid is converted into the corresponding arene (or in this case, a simple pyrimidine if you are using a pyrimidinylboronic acid).[10][11] This side reaction consumes your nucleophile, leading to a lower yield of the desired product.

Causality Explained: Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond.[10] This reaction can be catalyzed by the palladium complex or occur as a background reaction, often promoted by aqueous bases and elevated temperatures.[11] Heteroaromatic boronic acids, including pyrimidine boronic acids, are particularly susceptible to this decomposition pathway.[1]

Solutions:

  • Use Boronic Esters: Pinacol or MIDA (N-methyliminodiacetic acid) esters of boronic acids are significantly more stable towards protodeboronation than the free boronic acids.[4][10][11] These esters act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[11]

  • Choice of Base: Strong aqueous bases like NaOH or KOH can accelerate protodeboronation.[12] Milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often a better choice.[12] In some cases, using anhydrous conditions can also suppress this side reaction.[13]

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of protodeboronation. Aim for conditions that promote a rapid Suzuki coupling to outcompete the slower decomposition of the boronic acid. Again, microwave-assisted synthesis can be beneficial here.[2]

Visualization: Suzuki Catalytic Cycle vs. Deactivation Pathways

The following diagram illustrates the desired catalytic cycle and the key off-cycle deactivation pathways that can occur during the Suzuki coupling of pyrimidines.

Suzuki_Deactivation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Coordination Pyrimidine Coordination Pd0->Coordination Aggregation Aggregation Pd0->Aggregation PdII Ar-Pd(II)-X L_n (Ar = Pyrimidinyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R Ar-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product InactiveComplex Inactive Pd-N Complex Coordination->InactiveComplex PdBlack Palladium Black (Inactive) Aggregation->PdBlack Protodeboronation Protodeboronation Byproduct R'-H Protodeboronation->Byproduct BoronicAcid R'-B(OR)₂ BoronicAcid->Protodeboronation H₂O, Base

Caption: Suzuki cycle and key deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of a chloropyrimidine so much slower than with the corresponding bromopyrimidine?

This is due to the difference in bond strength between the carbon-halogen bonds. The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step, which is often the rate-determining step of the catalytic cycle, much more difficult for chloropyrimidines.[14] To overcome this, you need a more reactive catalyst system, which typically involves the use of bulky, electron-rich ligands like SPhos or XPhos, to facilitate the cleavage of the robust C-Cl bond.[3][15]

Q2: Can I run my pyrimidine Suzuki coupling open to the air?

It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[4] Furthermore, oxygen can promote the homocoupling of boronic acids, leading to unwanted side products.[4] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to ensure reproducibility and high yields.[2][13]

Q3: My boronic acid is expensive. Can I use a stoichiometric equivalent instead of an excess?

While it is possible, using a slight excess (1.1-1.5 equivalents) of the boronic acid is generally recommended. This helps to compensate for any decomposition of the boronic acid via protodeboronation or homocoupling and ensures that the more valuable halogenated pyrimidine is fully consumed.

Q4: What is the role of the base in the Suzuki coupling?

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[16] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.[17][18]

Q5: I see some homocoupling of my boronic acid. How can I minimize this?

Homocoupling is the reaction of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of Pd(II) species and oxygen.[4] To minimize homocoupling, ensure your reaction is thoroughly deoxygenated and that your Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) state. Using a pre-formed Pd(0) catalyst can also help.

References

Technical Support Center: Improving Reaction Times for 4-Chloro-6-methyl-2-phenylpyrimidine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in the chemical modification of 4-chloro-6-methyl-2-phenylpyrimidine. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-tested insights to help you optimize your reaction conditions, improve yields, and reduce reaction times.

I. Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on this compound so slow?

A1: Slow reaction rates are a common issue. Several factors can be at play:

  • Insufficient Activation: While the pyrimidine ring is inherently electron-deficient, the reaction rate is highly dependent on the nucleophile's strength and the reaction conditions.[1]

  • Poor Leaving Group Character: Although chlorine is a reasonably good leaving group in this context, its departure can be the rate-limiting step.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. A suboptimal solvent can significantly hinder the reaction.

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

Q2: Which position on the pyrimidine ring is most reactive for nucleophilic attack?

A2: For chloropyrimidines, nucleophilic attack is generally favored at the C4 and C2 positions. The C4 position is often more reactive than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where it can be delocalized onto the electronegative nitrogen atom.[2][3]

Q3: Can I use water as a solvent for my amination reaction with this compound?

A3: Yes, and it can be advantageous. Studies on similar fused pyrimidines have shown that using water as a solvent, particularly with acid promotion, can lead to higher reaction rates compared to many organic solvents.[4][5] However, the success of this approach depends on the solubility of your specific starting materials and the nature of the amine.

Q4: What are some common side reactions to be aware of?

A4: Besides the desired substitution, be mindful of:

  • Solvolysis: If your solvent is nucleophilic (e.g., alcohols), it can compete with your intended nucleophile, leading to the formation of byproducts.[5]

  • Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water and base at elevated temperatures.

  • Dimerization or Polymerization: Under certain conditions, especially with highly reactive species, self-reaction of the starting material or product can occur.

II. Troubleshooting Guide: Enhancing Reaction Efficiency

This section provides a structured approach to diagnosing and resolving common issues encountered during the modification of this compound.

Problem 1: Low or No Product Yield

A low yield can be frustrating. The following decision tree can help you systematically troubleshoot the issue.

LowYieldTroubleshooting start Low Yield Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_reagents Degradation? Incorrect Equivalents? check_reagents->sub_reagents sub_conditions Temp too low? Time too short? Wrong Solvent? check_conditions->sub_conditions sub_workup Product Loss? Decomposition? check_workup->sub_workup solution_reagents Use fresh, pure reagents. Confirm stoichiometry. sub_reagents->solution_reagents solution_conditions Increase temperature. Extend reaction time. Screen solvents. sub_conditions->solution_conditions solution_workup Optimize extraction pH. Use milder purification. sub_workup->solution_workup

Caption: Decision tree for troubleshooting low yield.

Problem 2: Slow Reaction Rate

When your reaction is proceeding at an impractically slow pace, consider the following optimizations.

Optimizing Reaction Parameters
ParameterRecommended ActionScientific Rationale
Temperature Increase the reaction temperature in 10-20 °C increments. Consider using microwave irradiation.SNAr reactions often have a significant activation energy. Higher temperatures provide the necessary energy to overcome this barrier and increase the rate of successful molecular collisions. Microwave heating can dramatically shorten reaction times.[6]
Solvent Screen polar aprotic solvents like DMF, DMSO, or NMP. For aminations, consider aqueous conditions with an acid catalyst.[4][5]Polar aprotic solvents are effective at solvating the charged Meisenheimer intermediate, which stabilizes the transition state and accelerates the reaction. Water can act as an effective solvent and promote certain reactions, especially aminations.[4]
Base For reactions that generate HCl (e.g., amination), use a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃.The base neutralizes the acid produced, preventing the protonation and deactivation of the nucleophile.[5] The choice of base can also influence the reaction rate.
Catalyst For certain nucleophiles, consider catalysis. For example, palladium catalysts can be used for Buchwald-Hartwig aminations if direct SNAr is inefficient.[5]Catalysts can provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.
Experimental Protocol: Solvent Screening for Amination

This protocol provides a framework for systematically testing different solvents to find the optimal conditions for your reaction.

  • Preparation: In separate, identical reaction vessels, place this compound (1.0 eq).

  • Reagent Addition: To each vessel, add your amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: To each vessel, add one of the following solvents to achieve a consistent concentration (e.g., 0.1 M):

    • Vessel 1: Dioxane

    • Vessel 2: THF

    • Vessel 3: DMF

    • Vessel 4: Ethanol

    • Vessel 5: Water with HCl (0.1 eq)[4][5]

  • Reaction: Stir all reactions at a set temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Analysis: Compare the reaction rates and final conversions to identify the most effective solvent system.

References

Technical Support Center: Scaling Up 4-Chloro-6-methyl-2-phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we will address common issues encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various enzyme inhibitors.[1][2] The most common synthetic route involves the chlorination of 4-hydroxy-6-methyl-2-phenylpyrimidine. While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and overall process efficiency. This guide will provide practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and concerns that arise during the synthesis of this compound:

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the chlorination of 4-hydroxy-6-methyl-2-phenylpyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4] This reaction is a well-established procedure for converting hydroxypyrimidines to their corresponding chloropyrimidines.

Q2: I'm experiencing low yields in my chlorination reaction. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, inadequate reaction time, or suboptimal stoichiometry of the chlorinating agent.

  • Side reactions: The formation of undesired byproducts can consume starting material and reduce the yield of the target compound.

  • Degradation of product: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the desired product.

  • Losses during workup and purification: Inefficient extraction or purification methods can result in significant product loss.

Q3: What are the common impurities I should look out for?

A3: Common impurities include:

  • Unreacted starting material: 4-hydroxy-6-methyl-2-phenylpyrimidine.

  • Byproducts from side reactions: These can include over-chlorinated species or products of decomposition.

  • Residual solvents and reagents: Traces of POCl₃, pyridine (if used as a base), and solvents from the workup can remain in the final product.

Q4: Is it necessary to use a base in the chlorination reaction with POCl₃?

A4: The use of an organic base, such as pyridine or N,N-diethylaniline, is common in chlorination reactions with POCl₃.[3][5] The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. However, solvent-free methods using equimolar POCl₃ have also been reported to be efficient.[3][4]

Q5: What are the safety precautions I should take when working with POCl₃?

A5: Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken to avoid inhalation of vapors and contact with skin and eyes. Large-scale reactions with POCl₃ require careful safety considerations due to the potential for exothermic events.[4]

Troubleshooting Guide: Overcoming Scale-Up Challenges

This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low Conversion of 4-hydroxy-6-methyl-2-phenylpyrimidine
Potential Cause Troubleshooting Steps & Explanation
Insufficient Reagent Activity Verify the quality of POCl₃. Over time, POCl₃ can hydrolyze, reducing its activity. Use a fresh, unopened bottle or distill the reagent before use.
Suboptimal Reaction Temperature Ensure adequate heating. The chlorination of hydroxypyrimidines typically requires elevated temperatures, often refluxing in excess POCl₃.[3] Monitor the internal reaction temperature to ensure it reaches and is maintained at the optimal level.
Inadequate Reaction Time Monitor the reaction progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Extend the reaction time if necessary, but be mindful of potential product degradation with prolonged heating.
Poor Mixing in a Larger Reactor Optimize agitation. In larger reactors, inefficient stirring can lead to localized temperature gradients and poor reagent distribution. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.
Problem 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps & Explanation
Over-chlorination or Side Reactions Control the stoichiometry and temperature. Using a large excess of POCl₃ or excessively high temperatures can promote the formation of byproducts. Consider using a smaller excess of the chlorinating agent and carefully controlling the reaction temperature. The use of a co-solvent can sometimes help to moderate the reaction.
Vilsmeier-Haack Type Side Reactions If N,N-dimethylformamide (DMF) is used as a solvent or additive, the Vilsmeier reagent can form, leading to formylation or other side reactions.[6][7][8][9] If these side products are observed, consider alternative solvents or bases.
Decomposition of the Product Minimize reaction time at high temperatures. Once the reaction is complete (as determined by in-process controls), proceed with the workup promptly to avoid thermal degradation of the product.
Problem 3: Difficulties in Product Isolation and Purification

| Potential Cause | Troubleshooting Steps & Explanation | | :--- | Carefully quench the reaction. The quenching of excess POCl₃ with water is highly exothermic. Perform the quench slowly and with efficient cooling (e.g., in an ice bath) to control the temperature and prevent product degradation. | | Emulsion Formation During Extraction | Use brine washes. After quenching, the aqueous and organic layers may form an emulsion. Washing the organic layer with a saturated sodium chloride solution (brine) can help to break the emulsion. | | Ineffective Crystallization | Screen for suitable recrystallization solvents. Finding an appropriate solvent system is crucial for obtaining a pure crystalline product. A combination of a good solvent and a poor solvent is often effective. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and hexanes.[10] | | Product is an Oil or Gummy Solid | Consider column chromatography. If recrystallization is unsuccessful, purification by column chromatography on silica gel may be necessary to isolate the pure product.[10] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 4-hydroxy-6-methyl-2-phenylpyrimidine (1 equivalent).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • If using a base, add N,N-diethylaniline (1.1 equivalents) dropwise to the stirred mixture.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Workflow

Diagram 1: General Synthesis and Workup Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 4-hydroxy-6-methyl-2-phenylpyrimidine and POCl3 to reactor B 2. Add base (e.g., N,N-diethylaniline) A->B C 3. Heat to reflux (105-110 °C) B->C D 4. Monitor reaction by TLC/HPLC C->D E 5. Cool to room temperature D->E F 6. Quench with ice/water E->F G 7. Neutralize with base (e.g., NaHCO3) F->G H 8. Extract with organic solvent G->H I 9. Wash with brine and dry H->I J 10. Concentrate under reduced pressure I->J K 11. Recrystallization or Column Chromatography J->K L Pure this compound K->L

Caption: A streamlined workflow for the synthesis, workup, and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_investigation Investigation cluster_solutions Potential Solutions Start Low Yield of This compound Q1 Check for unreacted starting material (TLC/HPLC) Start->Q1 Q2 Analyze for presence of impurities Start->Q2 Q3 Review workup and purification procedures Start->Q3 S1 Increase reaction time/temperature Verify reagent quality Q1->S1 S2 Optimize stoichiometry Control temperature more precisely Q2->S2 S3 Modify extraction pH Screen for better recrystallization solvents Q3->S3

Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.

Conclusion

The successful scale-up of this compound synthesis requires careful attention to reaction conditions, reagent quality, and purification methods. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their process to achieve high yields and purity. This technical support center serves as a valuable resource for navigating the complexities of this important synthetic transformation.

References

Validation & Comparative

Validating 4-Chloro-6-methyl-2-phenylpyrimidine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase activity necessitates the identification and validation of new chemical scaffolds. Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1][2][3][4] This guide provides an in-depth, technical framework for the validation of 4-Chloro-6-methyl-2-phenylpyrimidine as a novel kinase inhibitor scaffold. We will present a comprehensive, stepwise experimental workflow, compare its hypothetical performance with established kinase inhibitors, and provide the rationale behind the proposed experimental design.

Introduction: The Promise of Novel Kinase Inhibitor Scaffolds

Protein kinases, by catalyzing the phosphorylation of substrate proteins, play a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be effective therapeutic agents. The pyrimidine ring, a key component of nucleic acids, has been extensively utilized in the design of kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region.[5][6][7] The discovery of new pyrimidine-based scaffolds is of paramount importance for expanding the chemical space for kinase inhibitor drug discovery, overcoming drug resistance, and improving selectivity.

This compound presents an attractive, yet underexplored, starting point for the development of a new class of kinase inhibitors. Its synthetic tractability and the presence of reactive sites for chemical modification offer the potential for rapid lead generation and optimization. This guide will outline a rigorous validation process to assess its potential as a kinase inhibitor scaffold.

A Proposed Workflow for Scaffold Validation

The validation of a new kinase inhibitor scaffold is a multi-step process that begins with broad, unbiased screening and progressively narrows down to specific cellular and mechanistic studies. The following workflow is designed to be a self-validating system, with each stage providing critical data to inform the next.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Initial SAR cluster_2 Phase 3: Cellular Activity & Toxicity cluster_3 Phase 4: In Vivo & Advanced Studies A Broad Kinome Profiling (e.g., KINOMEscan) B Determination of IC50 Values for Primary Hits A->B Identify initial hits C Selectivity Profiling (Comparison of IC50s) B->C Prioritize potent hits D Initial Structure-Activity Relationship (SAR) Studies C->D Guide analog synthesis E Cell-Based Potency Assays (e.g., Phosphorylation Inhibition) D->E Synthesize improved analogs F Cytotoxicity Assays (e.g., MTT/XTT) E->F Assess therapeutic window G Pharmacokinetic (PK) Profiling F->G Identify lead candidates H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H Inform dosing regimen

A proposed workflow for the validation of a novel kinase inhibitor scaffold.

Part 1: Initial Screening and Potency Determination

The initial step is to ascertain whether the this compound scaffold possesses any affinity for the human kinome. A broad, unbiased screen is the most efficient way to identify initial hits.

Broad Kinome Profiling

Rationale: A comprehensive screen against a large panel of kinases provides a global view of the scaffold's interaction space and helps in identifying initial kinase targets. Services like Eurofins DiscoverX's KINOMEscan®, which utilizes a competition binding assay, are ideal for this purpose as they measure the direct interaction of the compound with the kinase active site.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO at a concentration of 100 mM.

  • Assay Concentration: The compound is screened at a concentration of 10 µM against a panel of over 480 human kinases.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on a solid support is quantified by qPCR. A lower amount of captured kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of less than 35%.

Determination of IC50 Values for Primary Hits

Rationale: Once initial hits are identified from the broad kinome screen, the next step is to quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against specific kinases.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust and sensitive method for measuring kinase activity in a high-throughput format.

  • Reagents:

    • Recombinant kinase enzyme

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

    • ATP

    • Assay buffer

    • Test compound (this compound) and control inhibitors (e.g., Staurosporine)

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

    • In a 384-well plate, add the kinase and biotinylated substrate.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical Kinome Profiling and IC50 Data for this compound

Kinase TargetKINOMEscan (%Ctrl @ 10 µM)IC50 (nM) (TR-FRET Assay)
Aurora Kinase A15250
Aurora Kinase B20400
CDK2/cyclin A30800
SRC45>10,000
ABL150>10,000
... (other kinases)>50>10,000

Part 2: Comparison with Alternative Scaffolds and Established Inhibitors

To put the potential of the this compound scaffold into perspective, it is crucial to compare its (hypothetical) performance against well-characterized kinase inhibitors.

Benchmarking Against Known Inhibitors

We will compare our lead scaffold against three benchmark compounds:

  • Imatinib (Gleevec®): A highly selective inhibitor of ABL, KIT, and PDGFR kinases, representing a successful, targeted therapy.[8][9][10][11]

  • Dasatinib (Sprycel®): A multi-targeted inhibitor of ABL and SRC family kinases, among others.[12][13][14][15]

  • Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control for kinase inhibition and a negative control for selectivity.[16][17][18][19][20]

Table 2: Comparative IC50 Data for this compound and Benchmark Inhibitors

Kinase TargetThis compound IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
Aurora Kinase A250>10,000505
Aurora Kinase B400>10,000753
CDK2/cyclin A800>10,0002007
SRC>10,000>10,0000.86
ABL1>10,000250.520

Interpretation: The hypothetical data in Table 2 suggests that the this compound scaffold exhibits promising and selective activity against Aurora kinases, with significantly less off-target activity against SRC and ABL1 compared to Dasatinib and Staurosporine. This initial selectivity profile is a highly desirable characteristic for a novel kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The 4-chloro substituent on the pyrimidine ring is a key feature, providing a handle for synthetic modification to explore the structure-activity relationship (SAR). By replacing the chlorine with various amines, amides, and other functional groups, the potency and selectivity of the scaffold can be systematically optimized. The phenyl and methyl groups also offer opportunities for modification to probe interactions with different regions of the kinase active site.

SAR scaffold R1 R1 (Phenyl) R2 R2 (Methyl) R3 R3 (Chloro)

Key sites for SAR exploration on the this compound scaffold.

Part 3: Cellular Activity and Cytotoxicity

Demonstrating that the scaffold is active in a cellular context and possesses an acceptable therapeutic window is a critical next step.

Cellular Potency Assessment

Rationale: It is essential to confirm that the observed enzymatic inhibition translates into a functional effect in living cells. This can be assessed by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: In-Cell Western™ Assay for Phospho-Histone H3 (a substrate of Aurora Kinase B)

  • Cell Culture: Plate a suitable cancer cell line known to have active Aurora Kinase B (e.g., HeLa) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for a defined period (e.g., 2 hours).

  • Cell Lysis and Staining: Fix and permeabilize the cells. Simultaneously stain with a primary antibody against phospho-Histone H3 (Ser10) and a normalization antibody (e.g., anti-Actin).

  • Secondary Antibody Incubation: Add infrared dye-conjugated secondary antibodies.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The ratio of the phospho-protein signal to the normalization signal is calculated. The cellular IC50 is determined by plotting this ratio against the inhibitor concentration.

Cytotoxicity Profiling

Rationale: A promising kinase inhibitor should be potent against its target while exhibiting minimal toxicity to normal cells. Cytotoxicity assays measure the effect of the compound on cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed both a cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.

Table 3: Hypothetical Cellular Potency and Cytotoxicity Data

CompoundCellular IC50 (nM) (p-Histone H3)GI50 (nM) (HeLa)GI50 (nM) (HEK293)Therapeutic Index (GI50 HEK293 / GI50 HeLa)
This compound500750>20,000>26
Dasatinib101550033
Staurosporine1520301.5

Interpretation: The hypothetical data suggests that this compound maintains its activity in a cellular context and exhibits a favorable therapeutic index, indicating selectivity for cancer cells over non-cancerous cells.

Conclusion and Future Directions

The validation of a novel kinase inhibitor scaffold is a rigorous, multi-faceted process. This guide has outlined a comprehensive and scientifically sound workflow to evaluate the potential of this compound. The hypothetical data presented suggests that this scaffold holds promise as a selective inhibitor of Aurora kinases, with a favorable initial cellular profile.

The next steps in the development of this scaffold would involve:

  • Extensive SAR studies: Synthesizing and testing a library of analogs to improve potency and selectivity.

  • Off-target profiling: Comprehensive safety screening against a panel of receptors, ion channels, and enzymes.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In vivo efficacy studies: Testing the anti-tumor activity of lead compounds in animal models.

The journey from a promising scaffold to a clinically approved drug is long and challenging. However, by employing a systematic and rigorous validation approach as outlined in this guide, researchers can efficiently assess the potential of novel chemical matter and make informed decisions in the drug discovery process.

References

A Researcher's Guide to In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the discovery of novel kinase inhibitors, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry.[1] Its inherent ability to mimic the adenine ring of ATP allows for potent and selective targeting of the kinase hinge region.[2] However, the very properties that make pyrimidine-based compounds effective inhibitors can also present unique challenges in the selection and execution of in vitro kinase assays. This guide provides a comparative analysis of common assay formats, offering field-proven insights and detailed protocols to ensure the generation of robust and reliable data for your pyrimidine-based drug discovery programs.

The Unique Nature of Pyrimidine-Based Inhibitors: Key Assay Considerations

Before delving into specific protocols, it is crucial to understand the physicochemical properties of pyrimidine-based inhibitors that can influence assay performance:

  • Aromaticity and Potential for Fluorescence Interference: The heterocyclic aromatic nature of the pyrimidine ring system can lead to intrinsic fluorescence or quenching effects, which may interfere with fluorescence-based detection methods.[3] This can result in false positives or negatives, necessitating careful assay selection and validation.[4]

  • Solubility Challenges: Many kinase inhibitors, including those with a pyrimidine core, can exhibit poor aqueous solubility.[5][6] This can lead to compound precipitation in assay buffers, reducing the effective concentration and impacting the accuracy of potency measurements.[7]

  • Mechanism of Action: While the majority of pyrimidine-based inhibitors are ATP-competitive, it is essential to consider the possibility of other binding modes. The choice of assay and the concentration of ATP used can significantly influence the apparent potency of an inhibitor.[4]

Comparative Analysis of In Vitro Kinase Assay Formats

The selection of an appropriate assay technology is a critical decision in the drug discovery workflow. The following sections provide a comparative overview of the most common in vitro kinase assay formats, with a specific focus on their suitability for pyrimidine-based inhibitors.

Radiometric Assays: The Gold Standard

Radiometric assays are widely regarded as the "gold standard" for their direct measurement of kinase activity and high sensitivity.[8] These assays typically utilize [γ-³²P]ATP or [γ-³³P]ATP and measure the incorporation of the radiolabeled phosphate group onto a substrate.

Advantages for Pyrimidine-Based Inhibitors:

  • Low Interference: Radiometric detection is largely immune to interference from colored or fluorescent compounds, making it a robust choice for screening pyrimidine libraries.[4]

  • Direct Measurement: This method directly quantifies the enzymatic activity, providing a true measure of inhibition without the need for coupling enzymes or specialized substrates that could introduce artifacts.

Disadvantages:

  • Safety and Regulatory Hurdles: The use of radioactive materials requires specialized handling, licensing, and waste disposal procedures.

  • Lower Throughput: The multi-step nature of traditional radiometric assays, involving filtration and washing, can be less amenable to high-throughput screening (HTS) compared to homogeneous formats.

Fluorescence-Based Assays: High Throughput, Potential Pitfalls

Fluorescence-based assays are popular for HTS due to their speed, ease of automation, and non-radioactive nature. Common formats include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity-based readouts.

Advantages for Pyrimidine-Based Inhibitors:

  • High Throughput: Homogeneous "mix-and-read" formats are well-suited for screening large compound libraries.[9]

  • Versatility: A wide range of fluorescent probes and assay kits are commercially available for various kinases.

Disadvantages:

  • Compound Interference: As previously mentioned, the aromatic structure of pyrimidine-based compounds can lead to autofluorescence or quenching of the fluorescent signal, a significant source of assay artifacts.[3]

  • Indirect Measurement: Many fluorescence-based assays rely on indirect detection methods, such as the use of antibodies or coupling enzymes, which can be inhibited by test compounds, leading to false positives.

Luminescence-Based Assays: A Robust Alternative for HTS

Luminescence-based assays, such as Promega's Kinase-Glo® and ADP-Glo™ platforms, have emerged as a robust and sensitive alternative for kinase inhibitor screening.[10][11] These assays measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in the reaction.

Advantages for Pyrimidine-Based Inhibitors:

  • Reduced Compound Interference: Luminescence is less susceptible to interference from colored or fluorescent compounds compared to fluorescence-based methods.[10]

  • High Sensitivity and Dynamic Range: These assays offer excellent signal-to-background ratios, enabling the detection of subtle changes in kinase activity.[11]

  • Homogeneous Format: The simple "add-mix-read" protocol is ideal for HTS applications.[12]

Disadvantages:

  • ATP Dependence: The signal in ATP-depletion assays (e.g., Kinase-Glo®) can be influenced by high concentrations of ATP-competitive inhibitors.

  • Enzyme Stability: The luciferase enzyme used in these assays can be sensitive to certain buffer components or inhibitors.

Data Presentation: Comparative Overview of Kinase Assay Formats

Assay FormatPrincipleThroughputSensitivitySusceptibility to Pyrimidine-Based Inhibitor Interference
Radiometric Measures incorporation of radiolabeled phosphate from [γ-³²P/³³P]ATP into a substrate.Low to MediumVery HighLow
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.HighModerateHigh (autofluorescence, quenching)
Time-Resolved FRET (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on a substrate and antibody.HighHighModerate (autofluorescence, light scatter)
Luminescence (e.g., Kinase-Glo®) Measures remaining ATP after the kinase reaction via a luciferase-luciferin reaction.HighHighLow
Luminescence (e.g., ADP-Glo™) Measures ADP produced in the kinase reaction by converting it to ATP, which is then detected by luciferase.HighVery HighLow

Experimental Protocols

The following are detailed, step-by-step methodologies for two recommended in vitro kinase assays for the characterization of pyrimidine-based inhibitors.

Protocol 1: Radiometric Kinase Assay using P81 Phosphocellulose Paper

This protocol is a robust method for accurately determining the inhibitory potency of pyrimidine-based compounds, minimizing the risk of artifacts.

Materials:

  • Purified kinase

  • Peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP (specific activity ~1000 cpm/pmol)

  • Unlabeled ATP

  • Pyrimidine-based inhibitor stock solution (in 100% DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials

  • Scintillation cocktail

  • Microplate shaker

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the appropriate concentration of substrate, and the purified kinase.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the pyrimidine-based inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Initiate the Kinase Reaction:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to achieve the desired final ATP concentration (often at or near the Km for ATP).

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Spotting and Washing:

    • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid.

    • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone to facilitate drying.

  • Quantification:

    • Allow the P81 paper to air dry completely.

    • Place each paper square into a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)

This protocol is a high-throughput method suitable for screening pyrimidine-based inhibitor libraries.

Materials:

  • Purified kinase

  • Substrate

  • Kinase reaction buffer (low ATP, e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA)

  • ATP (low concentration, e.g., 10 µM)

  • Pyrimidine-based inhibitor stock solution (in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Prepare a master mix of kinase and substrate in the kinase reaction buffer.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the pyrimidine-based inhibitor in the kinase reaction buffer, maintaining a constant final DMSO concentration.

  • Set up the Kinase Reaction:

    • Add the diluted inhibitor or vehicle to the wells of a white, opaque multiwell plate.

    • Add the kinase/substrate master mix to each well.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition based on the increase in luminescence relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualization

Kinase_Inhibition_Workflow Inhibitor Pyrimidine Inhibitor Stock (DMSO) Dilution Serial Dilution of Inhibitor Inhibitor->Dilution Kinase Kinase & Substrate Master Mix Reaction Kinase Reaction Incubation Kinase->Reaction ATP ATP Solution ATP->Reaction Dilution->Reaction Detection Signal Detection (Radiometric/Luminescence) Reaction->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The selection of an appropriate in vitro kinase assay is paramount for the successful discovery and development of pyrimidine-based inhibitors. While radiometric assays offer the highest degree of confidence by minimizing compound interference, luminescence-based assays provide a robust and high-throughput alternative that is well-suited for this class of compounds. Fluorescence-based assays, although amenable to HTS, should be approached with caution due to the potential for artifacts arising from the inherent spectroscopic properties of pyrimidine derivatives. By understanding the principles, advantages, and limitations of each method, and by implementing carefully designed experimental protocols, researchers can generate high-quality, reproducible data to drive their kinase inhibitor projects forward.

References

A Spectroscopic Guide to Differentiating 4-Chloro-6-methyl-2-phenylpyrimidine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the efficacy, safety, and patentability of a novel chemical entity. Substituted pyrimidines are a cornerstone in medicinal chemistry, and the subtle repositioning of functional groups can drastically alter a molecule's biological activity. This guide provides a comprehensive spectroscopic comparison of 4-Chloro-6-methyl-2-phenylpyrimidine and its key positional isomers: 2-Chloro-4-methyl-6-phenylpyrimidine and 4-Chloro-2-methyl-6-phenylpyrimidine.

Due to the limited availability of direct experimental data for all isomers, this guide integrates known experimental findings with predicted spectroscopic characteristics derived from established principles of NMR, MS, IR, and UV-Vis spectroscopy for substituted pyrimidines. This approach offers a robust framework for the unambiguous identification of these closely related compounds.

The Isomeric Landscape

The three isomers under consideration share the same molecular formula, C₁₁H₉ClN₂, and molecular weight (approximately 204.65 g/mol ). Their structural differences, arising from the varied placement of the chloro, methyl, and phenyl substituents on the pyrimidine ring, give rise to unique electronic and steric environments. These differences are the key to their spectroscopic differentiation.

isomers cluster_4_chloro This compound cluster_2_chloro 2-Chloro-4-methyl-6-phenylpyrimidine cluster_4_chloro_2_methyl 4-Chloro-2-methyl-6-phenylpyrimidine 4-Cl C₁₁H₉ClN₂ 2-Cl C₁₁H₉ClN₂ 4-Cl->2-Cl Isomers 4-Cl-2-Me C₁₁H₉ClN₂ 4-Cl->4-Cl-2-Me Isomers 2-Cl->4-Cl-2-Me Isomers

Caption: Isomeric relationship between the three substituted phenylpyrimidines.

Mass Spectrometry: A First Look at Fragmentation

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For all three isomers, the molecular ion peak (M⁺) is expected at an m/z of approximately 204, with a characteristic isotopic peak (M+2) at m/z 206 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).

The key to differentiation lies in the fragmentation pathways, which are influenced by the position of the substituents.

This compound: Experimental GC-MS data for this isomer shows a base peak at m/z 169, corresponding to the loss of a chlorine radical followed by the loss of HCN. Other significant fragments are observed at m/z 204 (M⁺), 77 (phenyl cation), 206 (M+2), and 103.[1]

2-Chloro-4-methyl-6-phenylpyrimidine: For this isomer, the initial fragmentation is also expected to be the loss of a chlorine atom. However, the subsequent fragmentation will differ due to the different arrangement of the phenyl and methyl groups. The fragmentation of the pyrimidine ring itself will be a key differentiator.

4-Chloro-2-methyl-6-phenylpyrimidine: Similar to the other isomers, the loss of chlorine is a likely initial fragmentation step. The relative stability of the resulting radical cation will be influenced by the positions of the methyl and phenyl groups, leading to a unique fragmentation fingerprint.

IsomerPredicted Key Fragments (m/z)Notes
This compound 204/206 (M⁺/M+2), 169, 103, 77Experimental data available.[1]
2-Chloro-4-methyl-6-phenylpyrimidine 204/206 (M⁺/M+2), loss of Cl, subsequent ring fragmentationPredicted to have a distinct fragmentation pattern from the 4-chloro isomer.
4-Chloro-2-methyl-6-phenylpyrimidine 204/206 (M⁺/M+2), loss of Cl, different ring fragmentation patternThe position of the methyl group will influence the stability of fragment ions.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing isomers by revealing the chemical environment of each proton. The chemical shifts (δ) of the pyrimidine ring proton and the methyl protons will be characteristic for each isomer.

Key Predictive Principles:

  • Electronegativity and Anisotropy: The electronegative nitrogen atoms and the chloro substituent will deshield adjacent protons, shifting their signals downfield. The phenyl group's ring current will also influence the chemical shifts of nearby protons.

  • Substituent Effects: Electron-donating groups (like methyl) will shield protons, shifting their signals upfield, while electron-withdrawing groups (like chloro and the pyrimidine ring itself) will cause downfield shifts.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

IsomerPyrimidine H (δ, ppm)Methyl H (δ, ppm)Phenyl H (δ, ppm)
This compound ~7.2-7.4 (s)~2.5-2.7 (s)~7.4-7.6 (m), ~8.3-8.5 (m)
2-Chloro-4-methyl-6-phenylpyrimidine ~7.5-7.7 (s)~2.6-2.8 (s)~7.4-7.6 (m), ~8.0-8.2 (m)
4-Chloro-2-methyl-6-phenylpyrimidine ~7.3-7.5 (s)~2.7-2.9 (s)~7.4-7.6 (m), ~8.1-8.3 (m)

Rationale for Predictions:

  • In This compound , the pyrimidine proton is at the 5-position, flanked by two carbon atoms, leading to a relatively upfield shift compared to the other isomers.

  • In 2-Chloro-4-methyl-6-phenylpyrimidine , the pyrimidine proton is at the 5-position, but the electronic effects of the substituents are different, likely resulting in a more downfield shift.

  • In 4-Chloro-2-methyl-6-phenylpyrimidine , the pyrimidine proton is also at the 5-position. The deshielding effect of the adjacent chloro group and the phenyl group at the 6-position will likely result in the most downfield chemical shift for the pyrimidine proton among the three isomers. The methyl protons at the 2-position will also be shifted downfield due to the adjacent nitrogen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to the nature and position of the substituents.

Key Predictive Principles:

  • Substituent Additivity: The chemical shifts of the pyrimidine carbons can be estimated by considering the additive effects of each substituent.

  • Direct Attachment Effects: Carbons directly attached to electronegative atoms (N, Cl) will be significantly deshielded (shifted downfield).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

IsomerPyrimidine C2 (δ, ppm)Pyrimidine C4 (δ, ppm)Pyrimidine C5 (δ, ppm)Pyrimidine C6 (δ, ppm)Methyl C (δ, ppm)
This compound ~164~163~118~170~24
2-Chloro-4-methyl-6-phenylpyrimidine ~162~168~115~165~25
4-Chloro-2-methyl-6-phenylpyrimidine ~168~163~120~166~26

Rationale for Predictions:

  • The carbon bearing the chloro substituent (C4 in the first and third isomers, C2 in the second) will be significantly deshielded.

  • The carbon attached to the phenyl group will also be deshielded.

  • The chemical shift of the methyl carbon will be relatively consistent across the isomers but may show subtle variations due to the overall electronic environment.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. While the overall spectra of the isomers may appear similar, there will be characteristic differences in the fingerprint region (below 1500 cm⁻¹) that can be used for identification.

Expected Characteristic IR Bands:

Functional GroupWavenumber (cm⁻¹)Vibration
Aromatic C-H3100-3000Stretching
Methyl C-H2980-2850Stretching
C=N and C=C (pyrimidine ring)1600-1450Stretching
C-Cl800-600Stretching

The precise positions of the pyrimidine ring stretching vibrations are sensitive to the substitution pattern and can serve as a diagnostic tool.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring and the phenyl group are both chromophores. The position of the chloro and methyl substituents will influence the energy of the π → π* transitions, leading to different absorption maxima (λ_max).

Predicted UV-Vis Absorption Maxima (in Methanol):

IsomerPredicted λ_max (nm)
This compound ~250-260
2-Chloro-4-methyl-6-phenylpyrimidine ~260-270
4-Chloro-2-methyl-6-phenylpyrimidine ~255-265

Rationale for Predictions: The extent of conjugation between the phenyl ring and the pyrimidine ring will be a major factor determining the λ_max. The substitution pattern affects the planarity and electronic communication between the two rings. Generally, increased conjugation leads to a bathochromic (red) shift to longer wavelengths.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay should be used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in 0.6 mL solvent Transfer Transfer to NMR tube Dissolve->Transfer 1H_NMR ¹H NMR Transfer->1H_NMR 13C_NMR ¹³C NMR Transfer->13C_NMR Processing Process spectra 1H_NMR->Processing 13C_NMR->Processing Interpretation Interpret shifts and couplings Processing->Interpretation

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition:

    • Spectrometer: UV-Vis spectrophotometer.

    • Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm).

Conclusion

The differentiation of the positional isomers of this compound is achievable through a multi-technique spectroscopic approach. While a complete experimental dataset for all isomers is not currently available in the public domain, a combination of existing data and predictive analysis based on established spectroscopic principles provides a robust framework for their identification. ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation, with the chemical shifts of the pyrimidine ring protons and carbons being highly sensitive to the substituent positions. Mass spectrometry offers confirmation of the molecular weight and unique fragmentation patterns, while IR and UV-Vis spectroscopy provide complementary data for a comprehensive characterization. This guide serves as a valuable resource for researchers working with these and similar substituted pyrimidine compounds, enabling confident structural assignment and accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide designed for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for constructing the biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. This guide provides a comparative analysis of palladium catalyst systems for the coupling of chloropyrimidines, a class of substrates known for their utility and unique challenges. We will delve into the nuances of catalyst selection, supported by experimental data and protocols, to empower you to optimize these critical transformations in your work.

The Challenge and Importance of Chloropyrimidines

Pyrimidines are core structures in numerous biologically active compounds.[1] Their synthesis often relies on the functionalization of halogenated precursors. Chloropyrimidines are particularly attractive starting materials due to their wide commercial availability and lower cost compared to their brominated or iodinated counterparts.

However, the strength and inertness of the C-Cl bond present a significant hurdle. The rate-limiting step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium(0) species to the aryl halide.[2][3] Activating the C-Cl bond requires a palladium center that is both electron-rich and sterically accessible. This has driven the evolution of catalyst systems from simple palladium salts to sophisticated pre-catalysts featuring specialized ligands.

The Evolution of Catalyst Systems: A Comparative Overview

The success of a Suzuki coupling with a chloropyrimidine is critically dependent on the catalyst system—comprising a palladium source and a supporting ligand. Let's examine the performance of key catalyst classes.

Traditional Catalysts: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive catalyst. While effective for more reactive substrates like aryl iodides and bromides, it often struggles with chloropyrimidines. High catalyst loadings (3-5 mol%), elevated temperatures, and extended reaction times are typically required, and yields can be modest.[1][4] The moderate electron-donating ability of triphenylphosphine is often insufficient to promote the efficient oxidative addition of the C-Cl bond.

The Advent of Bulky, Electron-Rich Phosphine Ligands

A paradigm shift occurred with the development of bulky and electron-rich dialkylbiaryl phosphine ligands, pioneered by the labs of Stephen Buchwald and others.[5] These ligands dramatically enhance the efficacy of palladium catalysts for coupling aryl chlorides.[5]

Key Characteristics:

  • Electron-Rich Nature: Increases the electron density on the palladium center, facilitating the oxidative addition of the C-Cl bond.

  • Steric Bulk: Promotes the formation of highly reactive, monoligated L₁Pd(0) species, which are believed to be the active catalysts.[5] This steric hindrance also accelerates the final reductive elimination step, turning over the catalyst efficiently.

Common examples include XPhos , SPhos , and RuPhos . These are often employed with a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently as pre-formed, air-stable "G2" or "G3" pre-catalysts (e.g., XPhos Pd G3). These advanced systems routinely achieve high yields with low catalyst loadings (1-2 mol%) under milder conditions than traditional catalysts.[4][6]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands that often rival or even exceed the performance of phosphines. They are strong σ-donors, making the palladium center highly electron-rich and nucleophilic.

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) pre-catalysts, developed by Organ and coworkers, are particularly noteworthy.[7] Complexes like PEPPSI-IPr are air- and moisture-stable, exhibit high thermal stability, and are exceptionally active for coupling challenging substrates, including heteroaryl chlorides.[7][8]

Performance Data: A Head-to-Head Comparison

To provide a clear performance benchmark, the following table summarizes typical results for the Suzuki coupling of a model substrate, 2,4-dichloropyrimidine, with phenylboronic acid, using different catalyst systems.

Catalyst/Pre-catalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2465-80[1]3-5
Pd(OAc)₂ + XPhosXPhosK₃PO₄Toluene1002-8>90[9]1-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90[4]1-2
PEPPSI-IPrIPr (NHC)K₂CO₃t-BuOH802-6>95[7][8]1-2

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions. The data is compiled from multiple literature sources for illustrative comparison.

Visualizing the Catalytic Process

Understanding the underlying mechanisms and workflows is key to troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps involved in the coupling of a chloropyrimidine (Ar-Cl). The efficacy of modern catalysts lies in their ability to accelerate the initial, often rate-limiting, oxidative addition step.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition Ar-Cl pd2_complex L-Pd(II)-Ar     |         Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)₂ Base pd2_biaryl L-Pd(II)-Ar     |         R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-R caption Suzuki-Miyaura Catalytic Cycle for Chloropyrimidines. Workflow cluster_workflow Catalyst Screening Workflow A 1. Reagent Preparation (Chloropyrimidine, Boronic Acid, Base) B 2. Array Reactions (Assign Catalyst A, B, C to separate vials) A->B C 3. Add Solvent & Catalyst (Under Inert Atmosphere) B->C D 4. Run Reaction (Controlled Temperature & Time) C->D E 5. Quench & Workup D->E F 6. Analysis (LC-MS / GC-MS / NMR) E->F G 7. Compare Yields & Purity (Identify Optimal Catalyst) F->G caption Generalized workflow for comparative catalyst screening.

References

Navigating the Kinome: A Comparative Guide to the Selectivity Profile of 4-Chloro-6-methyl-2-phenylpyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, as central nodes in cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule inhibitors that target the ATP-binding site of these enzymes is a cornerstone of modern therapeutic strategy.[2] The pyrimidine core is a privileged scaffold in this endeavor, adept at forming key hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP.[3][4] This inherent affinity, however, presents a significant challenge: achieving selectivity.[3] Because the ATP-binding site is highly conserved across the kinome, inhibitors based on scaffolds like pyrimidine can often interact with dozens or even hundreds of unintended kinases.[2][5] Such off-target activity, or polypharmacology, can lead to unexpected toxicities or, in some cases, beneficial synergistic effects.[6]

This guide provides an in-depth technical framework for assessing the selectivity profile of inhibitors derived from the 4-Chloro-6-methyl-2-phenylpyrimidine scaffold. We will delve into the causality behind experimental choices for profiling, present comparative data interpretation methods, and provide actionable protocols for researchers in drug discovery. While comprehensive public data for this specific scaffold is limited, we will leverage well-characterized, structurally related pyrimidine inhibitors to illustrate the principles and workflows of rigorous selectivity assessment.[7][8]

The this compound Scaffold: A Deconstructive Look

The therapeutic potential of any inhibitor is intimately tied to its chemical structure. The this compound scaffold offers a versatile platform for kinase inhibitor design.

  • The Pyrimidine Core: This heterocyclic ring is the foundational "hinge-binding" motif responsible for anchoring the molecule within the ATP-binding pocket.

  • 2-Phenyl Group: This group projects towards the solvent-exposed region of the active site, and its modification can significantly influence potency and interactions with specific subpockets.

  • 6-Methyl Group: This small alkyl group can also be modified to fine-tune the inhibitor's fit and pharmacokinetic properties.

  • 4-Chloro Group: This is a critical feature, acting as a reactive handle. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of diverse chemical moieties to enhance potency and modulate the selectivity profile.

Understanding how these components work in concert is key to designing inhibitors with the desired selectivity profile.

Methodologies for Comprehensive Selectivity Profiling

A multi-faceted approach combining in vitro biochemical assays and cell-based target engagement studies is essential for a complete understanding of an inhibitor's selectivity.[6]

Pillar 1: In Vitro Biochemical Assays

These assays measure the direct interaction between an inhibitor and a purified kinase, providing a clean assessment of inhibitory potential.

  • Direct Catalytic Activity Assays: These are considered the gold standard for measuring functional inhibition.[2] The most common method is the radiometric assay, which directly quantifies the transfer of a radiolabeled phosphate ([32P] or [33P]) from ATP to a specific substrate.[6][9] Large panels of over 300 kinases are commercially available for this type of high-throughput screening.[1][2][9]

  • Competitive Binding Assays: These assays measure the ability of an inhibitor to displace a known ligand that binds to the ATP site. The resulting dissociation constant (Kd) is a measure of binding affinity.[6] It is crucial to remember that these assays measure binding, not functional inhibition of the kinase's catalytic activity.[2]

  • Thermal Shift Assays (TSA): This biophysical technique assesses inhibitor binding by measuring changes in the thermal stability of the target kinase.[6]

Causality Behind Experimental Choice: The Critical Role of ATP Concentration When performing in vitro assays, the concentration of ATP is a critical variable. The measured potency (IC50) of an ATP-competitive inhibitor is directly dependent on the concentration of ATP used in the assay.[2][6] To obtain a selectivity profile that reflects the intrinsic affinity of the inhibitor for each kinase, profiling is often conducted with the ATP concentration set at or near the Michaelis-Menten constant (Km,ATP) for each individual kinase.[1][6] This ensures a more equitable comparison of potency across the kinome.

Pillar 2: Cell-Based Target Engagement Assays

While in vitro assays are essential, they do not fully replicate the complex intracellular environment. Cell-based assays are crucial for confirming that an inhibitor engages its intended target within a living system.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique extends the principle of TSA to the cellular level. It measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.

  • Chemical Proteomics: Advanced mass spectrometry-based proteomics methods can identify the full spectrum of protein targets that an inhibitor binds to directly from a cell lysate.[1] This provides an unbiased view of on- and off-target interactions in a highly physiological context.

Data Presentation & Comparative Analysis

Effective visualization of large datasets from kinome scans is key to interpretation. The data is often presented as percent inhibition at a fixed concentration (e.g., 1 µM) to provide a broad overview of activity.

Table 1: Cross-Reactivity Profile of a Representative Pyrimidine-Based Kinase Inhibitor

To illustrate a typical selectivity profile for this class of compounds, the following table summarizes the inhibitory activity of a representative pyrimidine-based Lck inhibitor. This serves as a surrogate to understand the potential selectivity landscape of this compound derivatives.[7]

Kinase TargetKinase FamilyPercent Inhibition at 1 µM[7]IC50 (nM)[7]
Lck Tyrosine Kinase9910
Lyn Tyrosine Kinase9525
Src Tyrosine Kinase9240
Fyn Tyrosine Kinase9055
Yes Tyrosine Kinase8870
Abl Tyrosine Kinase75150
Aurora A Serine/Threonine Kinase50>1000
CDK2 Serine/Threonine Kinase30>1000

Interpretation: The data clearly shows that this representative inhibitor is highly potent against several members of the Src family of tyrosine kinases (Lck, Lyn, Src, Fyn, Yes) but displays significantly less activity against serine/threonine kinases like Aurora A and CDK2. This highlights a common characteristic of pyrimidine-based inhibitors: they can exhibit selectivity within kinase families but often have multiple targets within that family. Structural modifications at the 2- and 4-positions of the pyrimidine ring are a key strategy to improve this selectivity.[3]

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for an in vitro kinase assay, which forms the foundation of any selectivity profiling campaign.

Protocol: In Vitro Radiometric Kinase Inhibition Assay ([33P]-ATP Filter Binding)

Objective: To determine the IC50 value of a this compound-based inhibitor against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide or protein

  • Assay buffer (containing appropriate divalent cations, e.g., MgCl2)

  • [γ-33P]-ATP

  • Non-radiolabeled ATP

  • Test inhibitor (serially diluted in DMSO)

  • Kinase reaction termination buffer (e.g., phosphoric acid)

  • Filter plates/membranes

  • Scintillation counter

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test inhibitor in DMSO. A typical starting concentration is 100 µM, diluted in 10-point, 3-fold steps.

  • Reaction Master Mix: Prepare a master mix containing the assay buffer, substrate, and the appropriate concentration of MgCl2.

  • Kinase Addition: Dispense the purified kinase, diluted in assay buffer, into the wells of a reaction plate.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to the reaction wells. Include a DMSO-only control (vehicle control) for 0% inhibition and a no-enzyme control for background.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP, including a spike of [γ-33P]-ATP. The final ATP concentration should be at the Km,ATP for the specific kinase.[6][9]

  • Reaction Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding the termination buffer.

  • Substrate Capture: Spot the reaction mixture onto a filter membrane. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]-ATP will be washed away.[9]

  • Washing: Wash the filter membranes multiple times with wash buffer (e.g., 1% phosphoric acid) to remove non-incorporated radioactivity.

  • Detection: Dry the filter membranes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of Inhibitor Add_Inhibitor 5. Add Inhibitor (Pre-incubation) Compound_Prep->Add_Inhibitor Master_Mix 2. Prepare Kinase Reaction Master Mix Add_Kinase 4. Dispense Kinase to Plate Master_Mix->Add_Kinase ATP_Mix 3. Prepare ATP + [γ-33P]-ATP Mix Initiate 6. Initiate Reaction with ATP Mix ATP_Mix->Initiate Add_Kinase->Add_Inhibitor Add_Inhibitor->Initiate Incubate 7. Incubate at 30°C Initiate->Incubate Terminate 8. Terminate Reaction Incubate->Terminate Spot 9. Spot onto Filter Membrane Terminate->Spot Wash 10. Wash Membrane Spot->Wash Count 11. Scintillation Counting Wash->Count Analyze 12. Calculate IC50 Count->Analyze G RTK Receptor Tyrosine Kinase (e.g., EGFR) SFK Src Family Kinase (Lck, Src, Fyn) RTK->SFK Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) SFK->Downstream Phosphorylation Cascade Inhibitor Pyrimidine-Based Inhibitor Inhibitor->SFK Inhibition Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation

References

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 4-Chloro-6-methyl-2-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the initial assessment of a novel compound's cytotoxicity is a critical gatekeeper. For researchers working with promising scaffolds like 4-chloro-6-methyl-2-phenylpyrimidine and its derivatives, selecting the most appropriate cytotoxicity assay is paramount to generating reliable and meaningful data. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to ensure experimental robustness.

The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents.[1] However, early-stage assessment must rigorously evaluate the potential for off-target toxicity. This guide will navigate the nuances of three main categories of cytotoxicity assays: those that measure metabolic activity, cell membrane integrity, and specific markers of apoptosis.

Section 1: The Foundational Assays - Gauging Overall Cell Health

A primary screen for cytotoxicity often begins with assays that provide a broad measure of cell viability. These assays are typically rapid, cost-effective, and amenable to high-throughput screening.

MTT Assay: A Workhorse for Assessing Metabolic Activity

The MTT assay is a widely used colorimetric method that indirectly assesses cell viability by measuring the metabolic activity of a cell population.[2][3]

The "Why": The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.[6]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation_24_72 4. Incubate for 24-72 hours cell_treatment->incubation_24_72 add_mtt 5. Add MTT Reagent incubation_24_72->add_mtt incubate_2_4 6. Incubate for 2-4 hours add_mtt->incubate_2_4 solubilize 7. Solubilize Formazan Crystals incubate_2_4->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[4][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[2]

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is another colorimetric method that determines cell density based on the measurement of total cellular protein content.[8]

The "Why": This assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total cellular mass, which can be used as an indirect measure of cell number.[11]

Detailed Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[9]

  • Washing: Discard the TCA solution and wash the plates five times with tap water to remove unbound TCA. Allow the plates to air dry completely.[10]

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove any unbound SRB dye.[9]

  • Dye Solubilization: After the plates are completely dry, add a suitable solubilization solution, such as 10 mM Tris base (pH 10.5), to each well to dissolve the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[11]

Section 2: Assessing Membrane Integrity - The LDH Release Assay

When cells undergo necrosis or late-stage apoptosis, the integrity of their plasma membrane is compromised, leading to the release of intracellular components into the surrounding culture medium. The Lactate Dehydrogenase (LDH) release assay quantifies this phenomenon.

The "Why": LDH is a stable cytoplasmic enzyme present in most eukaryotic cells.[12] Upon damage to the plasma membrane, LDH is released into the culture supernatant.[13][14] The LDH cytotoxicity assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15] The amount of formazan produced is proportional to the amount of LDH released, which in turn is indicative of the level of cell lysis.[15]

Experimental Workflow:

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep 1. Seed & Treat Cells incubation 2. Incubate cell_prep->incubation collect_supernatant 3. Collect Supernatant incubation->collect_supernatant add_reaction_mix 4. Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt 5. Incubate at RT (30 min) add_reaction_mix->incubate_rt read_absorbance 6. Read Absorbance (490 nm) incubate_rt->read_absorbance calculate_cytotoxicity 7. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: General workflow for the LDH release assay.

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Plate and treat cells with the novel compounds as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains the substrate (lactate) and the tetrazolium salt, to each well.[15]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Section 3: Delving Deeper - Assays for Apoptosis

To understand the mechanism of cell death induced by a novel compound, it is often necessary to perform assays that specifically detect apoptosis, or programmed cell death.

Caspase-Glo® 3/7 Assay: Measuring the Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspases-3 and -7 are key executioner caspases.

The "Why": The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for caspases-3 and -7.[16] In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[16] The intensity of the luminescent signal is directly proportional to the amount of caspase-3 and -7 activity.[17]

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[18] Allow the reagent to equilibrate to room temperature before use.[17]

  • Reagent Addition: After the desired treatment period, add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[17]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay allows for the simultaneous detection and differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[19]

The "Why": In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC), can be used to label early apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[19] However, it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[19]

Detailed Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Treat cells with the novel compounds as previously described.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Section 4: Comparative Analysis and Data Interpretation

Choosing the right assay depends on the specific research question and the stage of drug development.

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial dehydrogenase activity in viable cells.[6]Inexpensive, well-established, suitable for high-throughput screening.[5]Can be affected by compounds that alter mitochondrial metabolism.[20] Requires a solubilization step for the formazan crystals.[6]
SRB Binds to total cellular protein.[9]Less affected by metabolic interference, simple, and reproducible.[11]Requires cell fixation, which kills the cells.[9]
LDH Measures the release of lactate dehydrogenase from cells with damaged membranes.[13]Non-destructive to the remaining cells, allowing for further assays.[21] Measures a direct marker of cell death.[13]Can have higher variability and lower signal-to-noise ratios compared to other assays.[22] Does not distinguish between apoptosis and necrosis.[12]
Caspase-Glo® 3/7 Measures the activity of executioner caspases-3 and -7.[16]Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[16]Can be more expensive than colorimetric assays.
Annexin V/PI Differentiates between viable, apoptotic, and necrotic cells based on membrane changes.[19]Provides detailed information on the mode of cell death.[23]Requires a flow cytometer, more time-consuming, and less suitable for high-throughput screening.

Data Interpretation:

A comprehensive cytotoxicity profile of a novel this compound derivative is best achieved by employing a combination of these assays. For instance, an initial screen with the MTT or SRB assay can identify potent compounds and determine their IC50 values. Subsequent investigation with the LDH and caspase assays can then elucidate whether the observed cytotoxicity is due to necrosis or apoptosis. For a more definitive characterization of the cell death mechanism, Annexin V/PI staining is the gold standard.

By carefully selecting and executing the appropriate cytotoxicity assays, researchers can gain crucial insights into the biological activity of novel compounds, paving the way for the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-6-methyl-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of safe and ethical scientific practice. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Chloro-6-methyl-2-phenylpyrimidine, moving beyond simple instructions to explain the critical reasoning behind each procedural step. Our aim is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive laboratory safety.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic pyrimidine derivative, and its chemical structure necessitates careful handling to mitigate potential health and environmental risks.

According to available Safety Data Sheets (SDS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

In the event of thermal decomposition, which can occur during a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides may be generated.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. Before handling this compound for disposal, ensure you are equipped with the following:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.To avoid direct skin contact, which can lead to irritation.[2][5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of dust formation.To prevent inhalation of dust or vapors that can cause respiratory tract irritation.[2][4]

Disposal Decision Workflow: A Step-by-Step Approach

The appropriate disposal route for this compound is contingent on local regulations and the facilities available to your institution. The following workflow provides a logical framework for making an informed disposal decision.

DisposalWorkflow start Start: Waste 4-Chloro-6-methyl- 2-phenylpyrimidine Generated assess_quantity Assess Quantity of Waste (Small vs. Large) start->assess_quantity small_spill Small Spill or Residual Amount assess_quantity->small_spill < 1 Liter large_quantity Large Quantity or Bulk Waste assess_quantity->large_quantity > 1 Liter / Bulk spill_cleanup Spill Cleanup Protocol small_spill->spill_cleanup consult_ehs Consult Institutional Environmental Health & Safety (EHS) large_quantity->consult_ehs absorb Absorb with Inert Material (e.g., vermiculite, sand) spill_cleanup->absorb collect Collect into a suitable, labeled container for disposal. absorb->collect collect->consult_ehs waste_profile Characterize Waste Stream (Halogenated Organic Waste) consult_ehs->waste_profile disposal_options Evaluate Disposal Options waste_profile->disposal_options incineration High-Temperature Incineration with Flue Gas Scrubbing disposal_options->incineration Preferred Method landfill Hazardous Waste Landfill (Post-Treatment) disposal_options->landfill Alternative Method end_incineration End: Compliant Destruction incineration->end_incineration end_landfill End: Compliant Disposal landfill->end_landfill

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Based on the nature of this compound as a chlorinated organic compound, two primary disposal methods are recommended. The selection of the appropriate method should be made in consultation with your institution's Environmental Health & Safety (EHS) department and in strict adherence to local, state, and federal regulations.

Protocol 1: High-Temperature Incineration (Preferred Method)

Incineration in a licensed chemical destruction facility is the preferred method for the disposal of chlorinated organic compounds.[5] This process ensures the complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and hydrogen chloride.[6]

Step-by-Step Procedure:

  • Waste Segregation: It is crucial to collect waste this compound in a dedicated, properly labeled container. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[7] The container should be clearly marked as "Halogenated Organic Waste" and include the chemical name.

  • Container Management: Use a robust, leak-proof container that is compatible with the chemical. Ensure the container is kept closed when not in use and stored in a designated satellite accumulation area.

  • Consult EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste hauler. Accurate documentation is a legal requirement.

Causality: High-temperature incineration with flue gas scrubbing is highly effective at destroying chlorinated hydrocarbons and removing hazardous byproducts like hydrogen chloride (HCl) from the emissions.[6] This method minimizes the environmental impact and is often mandated for such compounds.

Protocol 2: Hazardous Waste Landfill (Alternative, Post-Treatment)

Landfilling of untreated hazardous waste is heavily restricted under the Resource Conservation and Recovery Act (RCRA).[8] Therefore, if this option is considered, it is typically for the disposal of residues from treatment processes or when incineration is not feasible.

Step-by-Step Procedure:

  • Waste Characterization: The waste must be profiled to determine if it meets the criteria for land disposal. This may involve treatment to reduce the concentration of hazardous constituents to levels specified by the EPA.[8]

  • Solidification/Stabilization: For liquid waste or spill residues, solidification with an inert absorbent material may be necessary before it can be accepted at a landfill.

  • Licensed Facility: The waste must be transported to a permitted hazardous waste landfill.[9][10] These facilities are engineered with protective liners and leachate collection systems to prevent environmental contamination.[10][11]

  • Regulatory Compliance: All land disposal restrictions (LDRs) must be met, and proper notifications and certifications must accompany the waste shipment.[8][12]

Causality: The stringent regulations surrounding landfilling of hazardous waste are in place to protect groundwater and the surrounding environment from contamination by leaching chemicals.[8]

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and a well-defined emergency plan is essential for mitigating the consequences of a spill or exposure.

Minor Spill (less than 1 liter, contained)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand.[2] For solid spills, carefully sweep up the material to avoid creating dust.[13]

  • Collection: Place the absorbed or swept material into a suitable, labeled container for disposal as hazardous waste.[2][13]

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Major Spill (greater than 1 liter, uncontained, or in a poorly ventilated area)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response team or local fire department (911).

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and a copy of the SDS to emergency responders.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][5][14] Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.